Product packaging for Allyl 3-hydroxybenzoate(Cat. No.:)

Allyl 3-hydroxybenzoate

Cat. No.: B8689415
M. Wt: 178.18 g/mol
InChI Key: XIDRVYBJEHWUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Benzoic Acid Derivatives in Chemical Science

Benzoic acid, the simplest aromatic carboxylic acid, was first described in the 16th century, derived from gum benzoin. wikidoc.orgnewworldencyclopedia.orgwikipedia.orgbritannica.com Its discovery and subsequent structural elucidation by Justus von Liebig and Friedrich Wöhler in 1832 laid a crucial foundation for the development of aromatic chemistry. wikidoc.orgnewworldencyclopedia.orgwikipedia.org Historically, benzoic acid and its derivatives have been pivotal in the synthesis of a vast array of organic substances. wikidoc.orgscribd.com The salts and esters of benzoic acid, known as benzoates, have found widespread use as food preservatives, with the antifungal properties of benzoic acid being recognized as early as 1875. wikidoc.orgnewworldencyclopedia.orgwikipedia.org

Esters, in general, are a fundamental class of organic compounds formed from the reaction of a carboxylic acid and an alcohol. steme.orgdyeastchem.com They are ubiquitous in nature, contributing to the characteristic fragrances and flavors of fruits and flowers. steme.orgdyeastchem.comnumberanalytics.com This property has led to their extensive use in the food, beverage, and fragrance industries. steme.orgdyeastchem.comnumberanalytics.com Beyond their sensory attributes, esters are crucial intermediates in organic synthesis, enabling the creation of more complex molecules. solubilityofthings.com They also play vital roles in biological systems, being integral components of lipids and involved in various metabolic pathways. numberanalytics.comreagent.co.uk In industry, esters are utilized as solvents, plasticizers, and in the manufacturing of polymers and pharmaceuticals. dyeastchem.comnumberanalytics.comreagent.co.uk

Hydroxybenzoic acid esters, a specific subclass, are noted for their diverse biological activities, including antimicrobial and anti-inflammatory properties, making them valuable in medicine, food, and cosmetics. nih.govd-nb.info The study of substituted benzoates continues to be an active area of research, with investigations into their coordination chemistry and the influence of substituents on their properties. mdpi.commdpi.com

Structural Attributes of Allyl 3-hydroxybenzoate: A Detailed Examination of Functional Groups and Connectivity

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with a hydroxyl (-OH) group at the meta-position (carbon 3) and an ester functional group. The ester group consists of a carbonyl (C=O) bonded to an oxygen atom, which is in turn connected to an allyl group (-CH2-CH=CH2).

The key functional groups and their connectivity impart specific chemical properties to the molecule:

Benzene Ring: The aromatic ring provides a stable, planar core.

Hydroxyl Group (-OH): This phenolic group can participate in hydrogen bonding and acts as a proton donor. Its presence influences the molecule's acidity and reactivity.

Ester Group (-COO-): This group is responsible for the characteristic properties of esters and can undergo hydrolysis under acidic or basic conditions. evitachem.com

Allyl Group (-CH2-CH=CH2): The carbon-carbon double bond in the allyl group is a site of reactivity, allowing for addition reactions and polymerization.

Spectroscopic analysis provides further insight into the molecule's structure. Infrared (IR) spectroscopy of this compound reveals a strong C=O stretching vibration around 1742 cm⁻¹ and an O-H bending vibration at 1265 cm⁻¹. smolecule.com The ¹H NMR spectrum shows distinct signals for the allyl group protons and the aromatic protons. smolecule.com The ¹³C NMR spectrum confirms the presence of the ester carbonyl carbon at approximately δ 167.0 ppm and the allylic carbons. smolecule.com

Physicochemical Properties of this compound smolecule.com

PropertyValue
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Melting Point98–101°C
Water Solubility0.87 mg/mL at 25°C
Ethanol Solubility≥50 mg/mL
LogP (octanol-water)2.1 ± 0.3

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound and related compounds is exploring their synthesis, chemical reactivity, and potential applications. The synthesis of hydroxybenzoate esters can be achieved through methods like Fischer esterification, which involves the reaction of a hydroxybenzoic acid with an alcohol in the presence of an acid catalyst. smolecule.comnih.govd-nb.info For instance, 3-hydroxybenzoic acid can be reacted with allyl alcohol using catalysts like sulfuric acid or p-toluenesulfonic acid. smolecule.com Alternative synthetic routes include reactions involving acyl chlorides or transesterification. smolecule.com

Recent studies have focused on developing more sustainable and efficient synthetic methods, such as microwave-assisted synthesis and the use of ionic liquids as recyclable catalysts. smolecule.com Research has also delved into the synthesis of functionalized polymers derived from hydroxybenzoate monomers, which exhibit properties like antimicrobial activity. nih.gov

Despite these advancements, there are notable knowledge gaps. While the fundamental chemical properties are being established, comprehensive studies on the biological activities of this compound are limited. There is a need for more in-depth investigation into its potential pharmacological effects. Furthermore, while the synthesis of related phenolic esters is well-documented, specific optimization and mechanistic studies for this compound are not extensively reported. The long-term stability and degradation pathways of this specific ester under various environmental conditions also warrant further investigation.

Scope and Objectives for Comprehensive Academic Research on this compound

To address the existing knowledge gaps, comprehensive academic research on this compound should focus on several key areas. The primary objectives of such research should include:

Elucidation of Biological Activity: Systematic screening of this compound for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, is crucial. ontosight.ai This would involve in vitro and potentially in vivo studies to understand its mechanism of action at a molecular level.

Advanced Synthetic Methodologies: Research should aim to develop novel and optimized synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This could involve exploring new catalytic systems and reaction conditions.

Polymer Chemistry and Materials Science: Investigating the use of this compound as a monomer for the synthesis of new polymers is a promising avenue. nih.govresearchgate.net The resulting polymers could be characterized for their thermal, mechanical, and biodegradable properties, opening up potential applications in materials science.

Mechanistic and Kinetic Studies: Detailed mechanistic studies of its synthesis and hydrolysis reactions would provide a deeper understanding of its chemical behavior. nih.gov This could involve kinetic experiments and computational modeling to map out reaction pathways and transition states.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of derivatives of this compound with modifications to the aromatic ring or the allyl group would help establish structure-activity relationships. mdpi.com This knowledge is vital for designing new molecules with enhanced or specific properties.

By pursuing these research objectives, the scientific community can build a more complete understanding of this compound, paving the way for its potential application in diverse fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B8689415 Allyl 3-hydroxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

prop-2-enyl 3-hydroxybenzoate

InChI

InChI=1S/C10H10O3/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h2-5,7,11H,1,6H2

InChI Key

XIDRVYBJEHWUDA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for Allyl 3 Hydroxybenzoate: a Review of Established and Emerging Approaches

Esterification Reactions: Classical and Catalytic Routes to Allyl 3-hydroxybenzoate

Esterification remains the most fundamental approach for the synthesis of this compound. This typically involves the reaction of 3-hydroxybenzoic acid or its derivatives with an allyl source. Various catalytic systems have been developed to optimize this transformation, including mineral acids, metal complexes, and enzymes.

The Fischer-Speier esterification is a classical and direct method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org For the synthesis of this compound, this involves the reaction of 3-hydroxybenzoic acid with allyl alcohol.

The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product side by applying Le Chatelier's principle. libretexts.org This is commonly accomplished by using a large excess of the alcohol reactant (allyl alcohol) or by removing the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.org Common strong acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the allyl alcohol. masterorganicchemistry.com

Table 1: Representative Conditions for Fischer Esterification of 3-Hydroxybenzoic Acid

Reactant 1Reactant 2CatalystSolventTemperatureKey Conditions
3-Hydroxybenzoic AcidAllyl AlcoholH₂SO₄ (conc.)Allyl Alcohol (excess)RefluxRemoval of water
3-Hydroxybenzoic AcidAllyl Alcoholp-TsOHTolueneRefluxDean-Stark trap

Transesterification Strategies Utilizing Various Catalytic Systems

Transesterification is an alternative route that involves the conversion of one ester to another. To synthesize this compound, a more readily available ester, such as Methyl 3-hydroxybenzoate, can be reacted with allyl alcohol in the presence of a catalyst. This process is also reversible and requires the removal of the more volatile alcohol byproduct (methanol, in this case) to drive the reaction to completion.

A variety of catalytic systems can be employed, including homogeneous acid and base catalysts like sulfuric acid or sodium hydroxide (B78521). mdpi.com More advanced systems utilize metal-based catalysts. For instance, complexes of metals such as iridium have been shown to effectively catalyze the allylation of carboxylic acids using allyl acetate (B1210297), a process that can be adapted for transesterification. nih.gov The choice of catalyst can significantly influence reaction rates and selectivity, particularly in preventing side reactions involving the phenolic hydroxyl group.

In line with the principles of green chemistry, enzymatic and biocatalytic methods offer a milder and more selective route to this compound. Lipases are the most commonly used enzymes for esterification due to their ability to function in non-aqueous environments and their high selectivity, which minimizes the need for protecting groups. nih.gov

Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, is a highly effective biocatalyst for the esterification of phenolic compounds. mdpi.comresearchgate.net The reaction is typically carried out under mild temperature conditions in an organic solvent. This enzymatic approach is advantageous as it avoids the harsh conditions and acidic waste associated with traditional chemical synthesis. The high chemo- and regioselectivity of lipases ensures that the esterification occurs specifically at the carboxylic acid group without affecting the phenolic hydroxyl group. nih.gov

Table 2: Biocatalytic Synthesis of Phenolic Esters

Reactant 1Reactant 2BiocatalystSolventTemperature
3-Hydroxybenzoic AcidAllyl AlcoholImmobilized Lipase (e.g., CALB)Organic Solvent (e.g., Toluene)40-60 °C
3-Hydroxybenzoic AcidAllyl AlcoholWhole-cell biocatalystOrganic SolventAmbient

Advanced Synthetic Techniques for High Yield and Purity of this compound

To overcome the limitations of conventional heating, such as long reaction times and potential side reactions, advanced energy sources like microwaves and ultrasound have been applied to the synthesis of esters. These techniques can dramatically accelerate reaction rates and often lead to improved yields and product purity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net Microwave irradiation provides rapid and efficient heating of the reaction mixture by directly coupling with polar molecules. organic-chemistry.org In the context of esterification, this leads to a significant reduction in reaction time, often from hours to minutes, and can result in higher conversion rates. organic-chemistry.orgnih.gov

The synthesis of this compound can be optimized by performing the acid-catalyzed esterification of 3-hydroxybenzoic acid and allyl alcohol in a dedicated microwave reactor. This method allows for precise temperature and pressure control, leading to cleaner reactions and easier product isolation. The efficiency of microwave heating often allows for the use of less catalyst or milder reaction conditions compared to conventional methods. mdpi.com

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for enhancing esterification. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. tandfonline.comorgchemres.org

Ultrasound-assisted esterification of hydroxybenzoic acids has been shown to be highly effective. nih.gov The ultrasonic irradiation can enhance mass transfer between reactants, particularly in heterogeneous systems, and can accelerate the catalytic process. organic-chemistry.orgorgchemres.org For the synthesis of this compound, irradiating the mixture of 3-hydroxybenzoic acid, allyl alcohol, and an acid catalyst with high-intensity ultrasound can lead to a substantial increase in yield and a reduction in reaction time compared to a silent (unstirred) or mechanically stirred reaction. nih.gov

Table 3: Comparison of Conventional and Advanced Synthesis Techniques

MethodTypical Reaction TimeEnergy SourceKey Advantage
Fischer EsterificationHoursConventional Heating (Oil Bath)Well-established, simple setup
Microwave-AssistedMinutesMicrowave IrradiationRapid heating, high efficiency
Sonochemical SynthesisMinutes to HoursUltrasonic IrradiationEnhanced mass transfer, rate acceleration

Flow Chemistry Approaches for Continuous Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of esters like this compound, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. The esterification of benzoic acid derivatives has been successfully demonstrated in continuous flow microwave reactors, which can significantly reduce reaction times compared to conventional heating.

In a continuous flow setup for the synthesis of this compound, a solution of 3-hydroxybenzoic acid and allyl alcohol, along with a suitable catalyst, would be pumped through a heated reactor coil or a microreactor. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled to optimize the conversion and yield. The use of a packed-bed reactor containing a solid acid catalyst is a particularly attractive option as it simplifies catalyst separation and reuse.

Table 1: Comparison of Batch vs. Flow Synthesis for Esterification

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Time HoursMinutes to Hours
Heat Transfer Limited by vessel surface areaExcellent, high surface-to-volume ratio
Mass Transfer Dependent on stirring efficiencyEfficient mixing
Safety Handling of large volumes of reactantsSmall reaction volumes, better control
Scalability Requires larger vesselsScaling-out by parallelization or longer run times
Product Consistency Batch-to-batch variationHigh consistency

Green Chemistry Principles in this compound Synthesis

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, a solvent-free approach is highly feasible, where an excess of allyl alcohol can serve as both the reactant and the solvent. This approach not only reduces solvent waste but can also drive the reaction equilibrium towards the product side.

Mechanochemical methods, such as ball milling, represent another promising solvent-free technique. These methods use mechanical energy to initiate and sustain chemical reactions, often at room temperature, thereby reducing the energy input required for heating.

The choice of catalyst plays a pivotal role in the green synthesis of this compound. While traditional homogeneous acid catalysts like sulfuric acid are effective, they are corrosive and difficult to separate from the reaction mixture, leading to waste generation during neutralization and purification steps.

Heterogeneous Catalysis: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated carbons, offer a sustainable alternative. These catalysts are easily separable by filtration, reusable, and often less corrosive than their homogeneous counterparts. Their use in packed-bed reactors in continuous flow systems is particularly advantageous for industrial applications.

Organocatalysis: The use of metal-free organocatalysts is a rapidly growing area in green chemistry. For esterification reactions, various organocatalysts have been developed that can operate under mild conditions. While specific applications to this compound are not extensively documented, the principles of organocatalysis offer a promising avenue for future research.

Nanocatalysis: Nanoparticle-based catalysts exhibit high catalytic activity due to their large surface-area-to-volume ratio. Magnetic nanoparticles functionalized with acidic groups, for instance, can be used as highly efficient and easily recoverable catalysts for esterification reactions. After the reaction, the catalyst can be separated using an external magnet, which simplifies the work-up procedure significantly.

Table 2: Comparison of Catalytic Systems for Esterification

Catalyst TypeAdvantagesDisadvantages
Homogeneous (e.g., H₂SO₄) High activity, low costCorrosive, difficult to separate, waste generation
Heterogeneous (e.g., Zeolites) Easy separation, reusable, less corrosiveLower activity than homogeneous, potential for leaching
Organocatalysts Metal-free, often mild conditionsCan be expensive, may require higher catalyst loading
Nanocatalysts High activity, easy separation (magnetic)Potential for agglomeration, long-term stability concerns

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Fischer esterification of 3-hydroxybenzoic acid with allyl alcohol to produce this compound is an inherently atom-economical reaction, with water being the only byproduct.

To further minimize waste, the water produced during the reaction should be continuously removed to shift the equilibrium towards the formation of the ester, thereby maximizing the conversion of the starting materials. In a laboratory setting, a Dean-Stark apparatus can be used for this purpose, while on an industrial scale, techniques like reactive distillation or the use of pervaporation membranes are more efficient.

The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, is another important metric for assessing the greenness of a process. For the synthesis of this compound, a well-designed process utilizing a reusable catalyst and solvent-free conditions can achieve a very low E-Factor.

Industrial Scale-Up Considerations and Process Intensification for this compound Production

The successful transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors, with process intensification being a key strategy for achieving economic and environmental sustainability.

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the production of this compound, several process intensification strategies can be employed:

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. For the esterification of 3-hydroxybenzoic acid, the reactants would be fed to a distillation column containing a solid acid catalyst. As the reaction proceeds, the ester product, having a higher boiling point, moves down the column, while the water byproduct is continuously removed from the top, driving the reaction to completion.

Microreactors: As discussed under flow chemistry, microreactors offer excellent control over reaction conditions and are inherently safer due to the small volumes involved. Scaling up production can be achieved by "numbering-up," which involves operating multiple microreactors in parallel.

Membrane Reactors: The integration of a pervaporation membrane with the reactor can be a highly effective method for in-situ water removal. The membrane selectively allows water to pass through, thus shifting the reaction equilibrium and increasing the yield of this compound under milder conditions.

Table 3: Process Intensification Strategies for Ester Production

TechnologyPrincipleAdvantages for this compound Production
Reactive Distillation Combines reaction and separation in one unit.Increased conversion, reduced capital cost, energy savings.
Microreactors/Flow Chemistry Continuous processing in small channels.Enhanced safety, precise control, easy scale-up by numbering-up.
Membrane Reactors Integration of reaction with membrane separation.High conversion at milder temperatures, energy efficiency.

The choice of the most suitable industrial-scale process will depend on a thorough techno-economic analysis, considering factors such as production volume, capital and operating costs, and the desired purity of the final product.

Advanced Spectroscopic and Structural Elucidation of Allyl 3 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is a cornerstone for the unambiguous structure determination of organic molecules like Allyl 3-hydroxybenzoate. The chemical environment of each proton (¹H) and carbon-¹³ (¹³C) nucleus generates a unique resonance signal, providing a detailed map of the molecular structure. For this compound, the aromatic protons are expected to resonate in the downfield region (δ 6.5-8.0 ppm), while the protons of the allyl group will appear in the alkene and allylic regions. libretexts.orglibretexts.org The carbons of the aromatic ring typically absorb between δ 120-150 ppm. libretexts.org

Based on analogous compounds like Ethyl 3-hydroxybenzoate and 3-hydroxybenzoic acid, a predicted NMR assignment for this compound in a solvent like DMSO-d₆ can be postulated. chemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Splitting Pattern (¹H)
1C-~131.0-
2CH~7.42~122.0d
3C-OH-~158.0-
3-OHOH~9.80-s
4CH~7.03~118.0dd
5CH~7.31~130.0t
6CH~7.39~117.5d
C=OC=O-~165.5-
1' (O-CH₂)CH₂~4.75~65.0dt
2' (-CH=)CH~6.00~132.5ddt
3' (=CH₂)CH₂~5.30 (trans), ~5.20 (cis)~118.5dq (trans), dq (cis)

While 1D NMR provides foundational data, multi-dimensional NMR experiments are essential for confirming the complete structural assignment of this compound by revealing through-bond and through-space correlations. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between the adjacent aromatic protons (H4-H5, H5-H6) and within the allyl group spin system (H1'-H2', H1'-H3', H2'-H3').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation). princeton.eduyoutube.com This allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at ~4.75 ppm would correlate with the carbon signal at ~65.0 ppm, assigning them to the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. princeton.eduyoutube.com HMBC is crucial for connecting different parts of the molecule. Key correlations would include the H1' protons of the allyl group to the ester carbonyl carbon (C=O) and the C1 carbon of the aromatic ring. Aromatic protons like H2 and H6 would show correlations to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. youtube.com This is vital for determining the molecule's preferred conformation. For instance, a NOESY spectrum could reveal correlations between the H1' protons of the allyl group and the H2 aromatic proton, providing insight into the orientation of the ester side chain relative to the benzene (B151609) ring.

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase, where molecular motion is restricted. This technique is invaluable for studying polymorphism (the existence of different crystalline forms) and characterizing amorphous materials. For this compound, ssNMR could be used to probe the local environment of carbon atoms in a crystalline or amorphous sample. Differences in chemical shifts compared to the solution state can reveal insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and packing effects within the crystal lattice. unibas.it

Dynamic NMR (DNMR) is used to study the rates of chemical processes that are fast on the human timescale but slow on the NMR timescale, such as conformational changes and restricted rotation. youtube.com In this compound, a key dynamic process is the rotation around the C(aryl)-C(O) and O-C(allyl) single bonds. Steric hindrance or electronic effects could create a significant energy barrier to rotation. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where rotation is slow, separate signals for different conformers might be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. youtube.com Analysis of these line shapes allows for the calculation of the activation energy for the rotational barrier. The allyl group itself can exhibit complex multiplets due to restricted rotation around the C=C double bond, which makes the two terminal vinyl protons chemically distinct. youtube.comyoutube.com

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). wikipedia.org This technique is a powerful tool for elucidating reaction mechanisms and assigning complex NMR spectra. americanpeptidesociety.org For instance, to study the esterification reaction that forms this compound from 3-hydroxybenzoic acid and allyl alcohol, one could use ¹³C-labeled carbonyl carbon in the benzoic acid. By tracking the ¹³C label in the final product and any intermediates, the precise pathway of the reaction can be determined. wikipedia.org In NMR, the presence of an isotope label can simplify complex spectra or be used in specific experiments to trace atomic connectivity. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific groups within this compound.

For aromatic esters, a strong C=O stretching vibration is expected in the IR spectrum. elixirpublishers.com Conjugation with the aromatic ring typically lowers this frequency. elixirpublishers.com Other key vibrations include O-H stretching from the phenol (B47542) group, C-H stretches from the aromatic ring and allyl group, C=C stretching from both the aromatic ring and the allyl group, and C-O stretching from the ester and phenol moieties. libretexts.org Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C=C bonds, which often give strong Raman signals. plu.mx

Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch (broad)Phenol3400-3200StrongWeak
C-H Stretch (aromatic)Aromatic Ring3100-3000MediumStrong
C-H Stretch (alkene)Allyl Group3100-3020MediumMedium
C=O StretchEster1720-1700Very StrongMedium
C=C StretchAllyl Group1650-1630Medium-WeakStrong
C=C Stretch (in-ring)Aromatic Ring1610-1580, 1500-1400Medium-StrongStrong
C-O StretchEster & Phenol1300-1150StrongWeak
C-H "oop" bendAromatic Ring900-675StrongWeak

Both ATR-IR and transmission are common techniques for obtaining infrared spectra. In transmission spectroscopy, the IR beam passes directly through the sample. This often requires preparing the sample in a specific way, such as a KBr pellet for solids or a thin film for liquids.

Attenuated Total Reflectance (ATR) is often a more convenient method, especially for solid and liquid samples, as it requires minimal sample preparation. nih.gov The sample is placed in direct contact with a crystal of high refractive index (e.g., diamond or germanium). The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, where it can be absorbed at specific frequencies. nih.gov This makes ATR-IR a powerful surface-sensitive technique. For this compound, ATR-IR would provide a rapid and efficient way to obtain its vibrational fingerprint, which can be compared to spectra of related compounds like sodium benzoate (B1203000) for identification and analysis. nih.govresearchgate.net

Resonance Raman Spectroscopy for Enhanced Vibrational Information

Resonance Raman (RR) spectroscopy is a powerful technique for obtaining detailed vibrational information about a molecule. While specific RR spectra for this compound are not extensively documented in public literature, the vibrational modes can be inferred from analyses of its constituent parts and related compounds, such as 3-hydroxybenzoic acid (3-hBA). nih.gov

The Raman spectrum of this compound is expected to be dominated by vibrations of the benzene ring, the carboxylate group, and the allyl group. Key vibrational modes anticipated for the 3-hydroxybenzoyl portion include:

Aromatic C-C Stretching: Bands in the 1400-1650 cm⁻¹ region are characteristic of the benzene ring.

Carbonyl (C=O) Stretching: A strong band is expected around 1680-1720 cm⁻¹ for the ester carbonyl group.

Phenolic C-O Stretching and O-H Bending: Vibrations associated with the hydroxyl group are expected in the 1200-1400 cm⁻¹ range.

The allyl group would introduce its own characteristic vibrations, most notably:

C=C Stretching: A band around 1645 cm⁻¹ corresponding to the alkene double bond.

=C-H Bending (Out-of-Plane): A strong band typically found in the 910-990 cm⁻¹ range.

A theoretical study using Density Functional Theory (DFT) on the related PZA:3-hBA cocrystal has shown that intermolecular interactions, such as hydrogen bonding, can cause significant shifts in the vibrational frequencies of the carboxyl and hydroxyl groups. nih.gov Similar effects could be studied in this compound to understand its intermolecular interactions in various states.

Table 1: Predicted Key Raman Shifts for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Associated Functional Group
O-H Stretch3200-3600Phenolic Hydroxyl
Aromatic C-H Stretch3000-3100Benzene Ring
Carbonyl (C=O) Stretch1680-1720Ester
Alkene (C=C) Stretch~1645Allyl Group
Aromatic C-C Stretch1400-1650Benzene Ring
Phenolic C-O Stretch1200-1300Phenolic Hydroxyl
=C-H Bend910-990Allyl Group

Vibrational Circular Dichroism (VCD) for Chiral Analysis (if applicable)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by chiral molecules. dtu.dk For a molecule to be VCD active, it must be chiral, meaning it is non-superimposable on its mirror image.

This compound is an achiral molecule. It does not possess any stereocenters, and it has a plane of symmetry. Therefore, in an achiral solvent or environment, it will not produce a VCD spectrum. The technique of VCD is not applicable for the direct chiral analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination, Purity, and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of organic compounds. For this compound (C₁₀H₁₀O₃), MS techniques provide precise molecular weight, elemental composition, and structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental formula. nih.gov This is crucial for confirming the identity of a synthesized compound and distinguishing it from isomers.

The theoretical exact mass of the neutral molecule of this compound can be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O).

Formula: C₁₀H₁₀O₃

Calculated Monoisotopic Mass: 178.06299 u

HRMS analysis would typically involve observing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Table 2: HRMS Data for this compound Ions

Ion SpeciesFormulaCalculated Exact Mass (u)
[M+H]⁺C₁₀H₁₁O₃⁺179.07027
[M+Na]⁺C₁₀H₁₀O₃Na⁺201.05222
[M-H]⁻C₁₀H₉O₃⁻177.05572

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Identification

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺) which is then fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that confirms the molecular structure.

For this compound, the fragmentation pathways are predictable. Analysis of related compounds like 3-hydroxybenzoic acid and its methyl ester shows a characteristic fragment corresponding to the 3-hydroxybenzoyl cation. nih.govnist.gov

Key expected fragmentation pathways for the [M+H]⁺ ion (m/z 179.07) would include:

Loss of Propene: A neutral loss of C₃H₄ (propene, 40.03 u) via rearrangement, leading to the 3-hydroxybenzoic acid ion at m/z 139.04.

Loss of Allyl Radical and H: Cleavage of the ester bond leading to the 3-hydroxybenzoyl cation at m/z 121.03. This is often a very stable and abundant ion for benzoic acid derivatives. nih.gov

Loss of Carbon Monoxide (CO): The 3-hydroxybenzoyl cation (m/z 121.03) could further lose CO (27.99 u) to yield a phenyl-type cation at m/z 93.04.

Table 3: Predicted MS/MS Fragmentation for this compound ([M+H]⁺)

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragment Structure
179.07139.04C₃H₄ (Propene)3-Hydroxybenzoic acid ion
179.07121.03C₃H₅O (Allyloxy radical)3-Hydroxybenzoyl cation
121.0393.04CO (Carbon Monoxide)3-Hydroxyphenyl cation

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for separating and identifying volatile and semi-volatile compounds. researchgate.net this compound is expected to be sufficiently volatile for GC-MS analysis, which can be used to determine its purity and identify any volatile impurities.

Potential impurities from a typical esterification synthesis could include:

Unreacted Starting Materials: 3-hydroxybenzoic acid and allyl alcohol.

Solvents: Residual solvents used during the reaction or purification steps.

Byproducts: Such as diallyl ether or products from side reactions.

The retention time in the gas chromatogram helps in separating the components, while the mass spectrometer provides positive identification of each separated peak. Derivatization techniques, such as silylation, could also be employed to enhance the GC-MS signal and improve chromatographic performance. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurities

For impurities that are non-volatile or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique. nih.gov This method is particularly useful for analyzing complex mixtures and assessing the purity of drug substances and other chemical products. scielo.br

LC-MS would be highly effective for detecting non-volatile impurities in a sample of this compound, such as:

Unreacted 3-hydroxybenzoic acid: Which has lower volatility than its ester.

High Molecular Weight Byproducts: Such as dimers or oligomers formed during synthesis.

Degradation Products: Resulting from storage or exposure to harsh conditions.

The combination of a separation technique like High-Performance Liquid Chromatography (HPLC) with a sensitive and specific detector like a mass spectrometer allows for the quantification and identification of impurities even at very low levels. researchgate.net

X-ray Crystallography and Diffraction Studies of this compound

X-ray crystallography and diffraction are powerful, non-destructive techniques that provide detailed information about the atomic and molecular structure of a crystalline material. carleton.edu By analyzing the diffraction pattern of an X-ray beam interacting with a crystal, one can determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. spbu.ru

Single Crystal X-ray Diffraction for Absolute Configuration, Bond Lengths, and Crystal Packing

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule. carleton.edu This technique would provide unambiguous proof of the connectivity of this compound, as well as precise measurements of its geometric parameters.

Absolute Configuration: The concept of absolute configuration is only relevant for chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not have enantiomers, and its structure is identical to its mirror image. An SCXRD study would confirm this achirality by revealing the presence of crystallographic symmetry elements such as a mirror plane or an inversion center within the unit cell.

Bond Lengths and Angles: SCXRD would provide highly accurate measurements of all bond lengths and angles within the this compound molecule. Due to the lack of direct experimental data, the expected bond lengths can be inferred from studies of similar small organic molecules. For instance, the crystal structure of a related aromatic ester would reveal typical distances for C-C bonds in the benzene ring, C=O and C-O bonds of the ester group, and the C=C and C-C bonds of the allyl group.

To illustrate the type of data obtained from an SCXRD experiment, a hypothetical table of selected bond lengths for this compound is presented below, based on standard values for similar functional groups.

BondExpected Bond Length (Å)
C=O (ester)~1.21
C-O (ester)~1.34
O-C (allyl)~1.45
C-C (aromatic)~1.39
C-OH (hydroxyl)~1.36
C=C (allyl)~1.33

Crystal Packing: Beyond the individual molecular structure, SCXRD reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonding, which would be expected to occur between the hydroxyl group of one molecule and the carbonyl oxygen of another. The crystal packing analysis would also provide information on the unit cell dimensions and the space group of the crystal.

Powder X-ray Diffraction (PXRD) for Polymorphism, Crystallinity, and Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. rigaku.com Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a microcrystalline powder. rigaku.com

Polymorphism: Many organic compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. researchgate.net These different polymorphs can have distinct physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms, as each will produce a unique diffraction pattern. researchgate.net A study of this compound would involve screening for polymorphs under various crystallization conditions and using PXRD to identify any distinct crystalline phases.

Crystallinity: PXRD can be used to assess the degree of crystallinity in a sample. A highly crystalline sample will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous sample will result in a broad, diffuse halo. This is crucial for quality control in material synthesis.

Phase Identification: The PXRD pattern of a compound serves as a unique "fingerprint" that can be used for its identification. researchgate.net Once a standard pattern for a pure phase of this compound is established, PXRD can be used to confirm the identity and purity of newly synthesized batches.

A representative PXRD data table, illustrating the expected format of results, is provided below. The peak positions (2θ) are determined by the crystal lattice parameters, and the intensities are dependent on the atomic arrangement within the unit cell.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
21.04.2370
25.83.4595
28.13.1760

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. ijermt.org The chromophores in this compound are the substituted benzene ring and the ester carbonyl group.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene derivative. The primary electronic transitions are the π → π* transitions associated with the aromatic ring. The presence of the hydroxyl (-OH) and the allyl ester (-COOCH₂CH=CH₂) groups as substituents will influence the position and intensity of these absorption bands. The hydroxyl group is an electron-donating group which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. libretexts.org The ester group, being electron-withdrawing, will also affect the electronic structure and thus the UV-Vis spectrum. libretexts.org

Based on data for related hydroxybenzoate esters, this compound would be predicted to exhibit strong absorption bands in the UV region. A study on 3,4-dihydroxybenzoic acid showed absorption maxima at 206 nm, 218 nm, 261 nm, and 294 nm. sielc.com It is anticipated that this compound would have a similar absorption profile.

The expected electronic transitions and their predicted absorption maxima (λmax) are summarized in the table below.

TransitionChromophorePredicted λmax (nm)
π → πBenzene ring~210 - 220
π → πBenzene ring~250 - 260
π → πBenzene ring~290 - 300
n → πCarbonyl group~270 - 280 (weak)

Circular Dichroism (CD) Spectroscopy for Chirality Assessment (if applicable)

Circular dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is highly sensitive to the stereochemistry of a molecule and is widely used to determine the absolute configuration and conformational features of chiral compounds. creative-proteomics.com

This compound is an achiral molecule. It lacks a chiral center and possesses a plane of symmetry that bisects the benzene ring and the ester group. As a result, it does not exhibit optical activity and will not produce a CD spectrum under normal conditions. Therefore, CD spectroscopy is not an applicable technique for assessing the chirality of this compound in its ground state.

It is worth noting that an achiral molecule can exhibit an induced circular dichroism (ICD) signal if it is placed in a chiral environment, for example, by forming a complex with a chiral host molecule. researchgate.net In such a scenario, the CD spectrum would provide information about the binding interaction and the conformation of the achiral molecule within the chiral host. However, for the isolated molecule, no CD signal is expected.

Based on a comprehensive search of available scientific literature, it has been determined that there are no specific computational or theoretical studies published that focus solely on the chemical compound "this compound" to the depth and detail required by the provided outline.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for "Computational Chemistry and Theoretical Studies on this compound." Creating such an article would require fabricating data, which would be scientifically unsound.

Computational Chemistry and Theoretical Studies on Allyl 3 Hydroxybenzoate

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Simulations in Various Solvent Environments and Solution Behavior

Currently, there are no published molecular dynamics or other simulation studies that specifically model the behavior of Allyl 3-hydroxybenzoate in different solvent environments. Such research would be valuable for understanding its solubility, conformational preferences, and intermolecular interactions in solvents of varying polarity.

Studies of Adsorption and Interaction with Material Surfaces

No computational studies detailing the adsorption and interaction of this compound with various material surfaces are available. Future research in this area could involve simulations to predict its binding affinity and orientation on surfaces, which is crucial for applications in materials science and coatings.

Prediction of Diffusion and Transport Properties

There is a lack of research focused on the computational prediction of the diffusion and transport properties of this compound. Such studies would be beneficial for understanding its mobility in different media, which is important for applications in areas such as polymer science and controlled-release systems.

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Properties

No QSPR studies have been published that focus on the non-biological properties of this compound. This type of research could lead to the development of models that predict its material science and engineering-relevant properties based on its molecular structure.

Prediction of Properties Relevant to Materials Science and Engineering

Without dedicated QSPR models, the prediction of material properties such as thermal stability, mechanical strength, and optical characteristics for materials incorporating this compound remains speculative.

Correlation with Reaction Rates, Selectivity, and Catalytic Performance

There is no available research that computationally correlates the structure of this compound with its reactivity, including reaction rates, selectivity in chemical transformations, or its performance as a catalyst or ligand in catalytic systems.

Docking and Molecular Recognition Studies (Non-Biological Contexts, e.g., Material Interactions)

No molecular docking or recognition studies have been conducted in a non-biological context for this compound. Such computational analyses would be insightful for understanding its potential to interact with and bind to specific sites on material surfaces or within synthetic receptors.

Chemical Reactivity and Mechanistic Investigations of Allyl 3 Hydroxybenzoate

Reactions Involving the Allyl Group

The allyl group (CH₂=CH-CH₂) is a versatile functional group that readily participates in polymerization and various addition reactions. Its reactivity is central to the utility of allyl 3-hydroxybenzoate as a monomer and a platform for further chemical modification.

Polymerization Reactions: Radical, Cationic, Anionic, and Co-Polymerization Mechanisms

The polymerization of allyl monomers, including this compound, presents unique challenges and characteristics compared to more common vinyl monomers.

Radical Polymerization: Free-radical polymerization is the most common method for polymerizing allyl compounds. The process involves the standard steps of initiation, propagation, and termination. However, the polymerization of allyl monomers is notably inefficient, typically resulting in polymers with low molecular weight. researchgate.net This is primarily due to a frequent side reaction known as degradative chain transfer. researchgate.net

In this process, the propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the kinetic chain and produces a stable, resonance-delocalized allyl radical. This new radical is generally not reactive enough to initiate a new polymer chain, thus inhibiting the formation of long polymer chains. researchgate.net

Cationic and Anionic Polymerization: Cationic and anionic polymerization methods are less common for allyl esters. The presence of the carbonyl group in the ester and the hydroxyl group on the aromatic ring can interfere with the highly reactive cationic or anionic propagating centers. For instance, the lone pairs on the ester's oxygen atoms can coordinate with and deactivate a cationic initiator or propagating chain. In anionic polymerization, the initiator may preferentially attack the electrophilic carbonyl carbon of the ester group rather than the double bond, leading to side reactions instead of polymerization. cdnsciencepub.comresearchgate.net While specialized initiators and conditions can sometimes overcome these issues, these methods are not typically favored for monomers like this compound. cdnsciencepub.com

Co-Polymerization: Due to the difficulties in achieving high molecular weight homopolymers, co-polymerization is an effective strategy for incorporating this compound into polymer structures. Allyl monomers exhibit low reactivity in copolymerization reactions compared to most vinyl monomers. researchgate.net When co-polymerized with more reactive monomers (e.g., styrenes, acrylates), this compound can be integrated into the polymer backbone, introducing pendant allyl and hydroxyl functionalities that can be used for subsequent modifications.

Click Chemistry (e.g., Thiol-ene Reactions) and Post-Polymerization Modifications

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be difficult to produce by direct polymerization of functional monomers. acs.orgnih.gov If this compound is polymerized or co-polymerized, the resulting material contains pendant allyl groups that are ideal substrates for PPM.

The thiol-ene reaction is a prominent example of "click chemistry" that is highly effective for modifying these pendant allyl groups. This reaction involves the radical-initiated addition of a thiol (R-SH) across the double bond of the allyl group. nih.gov The process can be initiated by UV light or thermal initiators and is known for its high efficiency, rapid reaction rates, and lack of by-products. mdpi.comresearchgate.net This method allows for the attachment of a wide variety of molecules to the polymer backbone, provided they contain a thiol group. nih.gov

Other PPM reactions that can be performed on the pendant allyl groups include:

Epoxidation: Conversion of the double bond to an epoxide ring. nih.gov

Bromination: Addition of bromine across the double bond. nih.gov

Dihydroxylation: Conversion of the double bond to a diol. nih.gov

These modifications introduce new functionalities to the polymer, enabling the tailoring of its physical and chemical properties for specific applications. acs.org

Electrophilic and Nucleophilic Additions to the Double Bond

The double bond of the allyl group in this compound is susceptible to standard electrophilic addition reactions. For example, it can react with hydrogen halides (H-X) or halogens (X₂). In the case of hydrohalogenation, the addition is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal CH₂), and the halide adds to the more substituted carbon.

Nucleophilic addition to an unactivated alkene like the one in the allyl group is generally not facile. However, under catalysis by transition metals, various addition reactions can be achieved, significantly expanding the synthetic utility of the allyl group.

Isomerization and Rearrangement Reactions (e.g., Claisen Rearrangement if conditions permit)

The structure of this compound itself, being an ester, is not suitable for the classic Claisen rearrangement. This reaction specifically involves the thermal rearrangement of allyl vinyl ethers or allyl aryl ethers. libretexts.orglibretexts.org

However, a structurally related compound, the allyl ether of 3-hydroxybenzoic acid (3-(allyloxy)benzoic acid or its ester), would be an appropriate substrate for an aromatic Claisen rearrangement. wikipedia.org This intramolecular, pericyclic reaction proceeds through a concerted nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgucalgary.ca Upon heating, the allyl group migrates from the ether oxygen to an ortho position on the aromatic ring (C2 or C4). libretexts.orgucalgary.ca This initial rearrangement forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to restore aromaticity, yielding an ortho-allyl phenol (B47542). libretexts.orgorganic-chemistry.org

The regioselectivity of the aromatic Claisen rearrangement can be influenced by substituents on the benzene (B151609) ring. Electron-donating groups tend to direct the rearrangement to the para-position, whereas electron-withdrawing groups favor the ortho-position. wikipedia.org If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position. organic-chemistry.org

Reactions at the Ester Functional Group

The ester linkage in this compound is a key site for hydrolytic reactions, which can proceed via different pathways depending on the conditions.

Hydrolysis: Acidic, Basic, and Enzymatic Pathways and Kinetics

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.orglibretexts.org

Acidic Hydrolysis: In the presence of a strong acid catalyst and water, esters undergo hydrolysis in a reversible reaction that is the reverse of Fischer esterification. libretexts.orgchemguide.co.uk The reaction is typically slow and requires heating. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol (allyl alcohol). For kinetic studies, the reaction can be treated as pseudo-first-order if the concentration of water is large and constant. docbrown.infonitt.edu

The rate of basic hydrolysis is sensitive to substituent effects on the benzoate (B1203000) ring. researchgate.netacs.org Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack and thus increasing the hydrolysis rate. chemrxiv.org Conversely, electron-donating groups slow the reaction. The hydroxyl group at the meta-position in this compound is expected to have a modest electron-withdrawing inductive effect, potentially leading to a slightly faster hydrolysis rate compared to unsubstituted allyl benzoate.

Table 1: Comparative Half-lives (t½) of Benzoate Esters under Basic and Enzymatic Hydrolysis Conditions. (Data adapted for illustrative purposes from studies on analogous esters nih.gov)
CompoundBasic Hydrolysis (LiOH) t½ (min)Enzymatic Hydrolysis (Rat Plasma) t½ (min)
Methyl Benzoate1436
Ethyl Benzoate1417
Propyl Benzoate19<5
Phenyl Benzoate11<5
Ethyl m-bromobenzoate25<5
Ethyl p-bromobenzoate12<5

Enzymatic Hydrolysis: Hydrolase enzymes, such as esterases and lipases, can catalyze the hydrolysis of esters under mild, physiological conditions. nih.gov These enzymes are ubiquitous in biological systems and are responsible for the metabolic breakdown of ester-containing compounds. nih.govnih.gov The kinetics of enzymatic hydrolysis are highly specific to the enzyme and the substrate structure. semanticscholar.org Enzymes like pig liver esterase or those present in rat liver microsomes are commonly used in laboratory studies to evaluate the metabolic stability of esters. nih.govnih.gov DNA has also been shown to catalyze the hydrolysis of esters and aromatic amides. nih.gov The rate of enzymatic hydrolysis for this compound would depend on how well the molecule fits into the active site of a particular enzyme.

Transesterification and Alcoholysis with Various Alcohols for Ester Exchange

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with that of an alcohol. For this compound, this reaction allows for the substitution of the allyl group with a different alkyl group, yielding a new ester and allyl alcohol as a byproduct. This equilibrium-driven reaction can be catalyzed by either an acid or a base. libretexts.org

To ensure a high yield of the desired product, the reaction is typically conducted with a large excess of the reactant alcohol, which shifts the equilibrium toward the formation of the new ester, in accordance with Le Chatelier's principle. libretexts.org The process is analogous to the alcohol interchange or alcoholysis procedures used for preparing various hydroxybenzoic acid esters. google.com

Acid-Catalyzed Mechanism:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A molecule of the new alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the original allyl alkoxy group.

Elimination: The protonated allyl alcohol is eliminated as a leaving group, and the carbonyl group is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final transesterified product. libretexts.org

Base-Catalyzed Mechanism:

Nucleophilic Attack: An alkoxide, formed from the new alcohol by the base catalyst, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org

Elimination: The original allyloxy group is expelled as an alkoxide, and the carbonyl double bond is restored, forming the new ester. libretexts.org

The efficiency of transesterification can be influenced by the structure of the alcohol and the ester. Studies on similar p-hydroxybenzoate esters (parabens) have shown that the reaction rate can be dependent on the chain length of both the ester's alkyl group and the reacting alcohol. nih.gov

Table 1: Examples of Transesterification Reactions of this compound

Reactant Alcohol Catalyst Product Ester Byproduct
Methanol (B129727) H⁺ or CH₃O⁻ Methyl 3-hydroxybenzoate Allyl alcohol
Ethanol H⁺ or C₂H₅O⁻ Ethyl 3-hydroxybenzoate Allyl alcohol
Propan-1-ol H⁺ or C₃H₇O⁻ Propyl 3-hydroxybenzoate Allyl alcohol
Butan-1-ol H⁺ or C₄H₉O⁻ Butyl 3-hydroxybenzoate Allyl alcohol

Reduction of the Ester Moiety to Alcohols

The ester group of this compound can be reduced to a primary alcohol. This transformation typically involves the use of strong reducing agents, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. libretexts.orglibretexts.org

The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). libretexts.orgcommonorganicchemistry.com The reaction cleaves the ester, converting the carboxylate portion into a primary alcohol and releasing the original allyl alcohol. The reduction of this compound with LiAlH₄ would yield 3-hydroxybenzyl alcohol and allyl alcohol.

Mechanism with LiAlH₄:

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orglibretexts.org

Leaving Group Removal: The carbonyl double bond reforms, and the allyloxy group is eliminated as an alkoxide leaving group. This step results in the formation of an intermediate aldehyde. libretexts.org

Second Nucleophilic Attack: The resulting aldehyde is immediately attacked by another hydride ion from a second molecule of LiAlH₄, forming a new tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Protonation: A subsequent workup with a proton source (e.g., water or dilute acid) protonates the alkoxide intermediates to yield the final alcohol products: 3-hydroxybenzyl alcohol and allyl alcohol. libretexts.org

Other reducing agents can also be employed, sometimes offering greater selectivity. Diisobutylaluminum hydride (DIBAL-H) is a powerful reducing agent that can reduce esters to aldehydes if the reaction is carried out at low temperatures (e.g., -78 °C) to prevent further reduction. libretexts.org However, for the complete reduction to alcohols, conditions similar to those for LiAlH₄ are used. Borane complexes, such as borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also capable of reducing aromatic esters, although they may require longer reaction times compared to aliphatic esters. commonorganicchemistry.com

Table 2: Reducing Agents for the Ester Moiety of this compound

Reducing Agent Product(s) from Ester Moiety Conditions
Lithium Aluminum Hydride (LiAlH₄) 3-hydroxybenzyl alcohol Standard reduction conditions, followed by aqueous workup. commonorganicchemistry.com
Diisobutylaluminum hydride (DIBAL-H) 3-hydroxybenzaldehyde Low temperature (-78 °C) to stop at the aldehyde stage. libretexts.org
Diisobutylaluminum hydride (DIBAL-H) 3-hydroxybenzyl alcohol Warmer temperatures or excess reagent.
Borane-dimethyl sulfide (BH₃-SMe₂) 3-hydroxybenzyl alcohol Refluxing in THF; may require several hours. commonorganicchemistry.com
Sodium Borohydride (NaBH₄) No reaction Not strong enough to reduce esters. libretexts.orglibretexts.org

Reactions of the Hydroxyl Group on the Aromatic Ring

Etherification and Esterification Reactions for Derivatization

The phenolic hydroxyl group on the aromatic ring of this compound is a key site for derivatization through etherification and esterification reactions.

Etherification: The formation of an ether from the phenolic hydroxyl group typically proceeds via the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide to form the corresponding aryl ether. A variety of alkylating agents can be used, leading to a diverse range of derivatives. Palladium-catalyzed allylic etherification using reagents like vinyl ethylene (B1197577) carbonate also presents a modern method for forming aryl allyl ethers. frontiersin.org

Esterification: The phenolic hydroxyl can also be converted into an ester. This is typically achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base neutralizes the acidic byproduct (HCl or a carboxylic acid) and catalyzes the reaction. This process is distinct from the transesterification of the existing allyl ester group and allows for the synthesis of diester derivatives. nih.gov

Table 3: Derivatization Reactions of the Phenolic Hydroxyl Group

Reaction Type Reagent(s) Product Type

Chelation and Complexation Studies with Metal Ions

This compound possesses functional groups capable of acting as ligands for metal ions, leading to the formation of coordination complexes or chelates. The primary binding sites are the phenolic hydroxyl group and the carbonyl oxygen of the ester moiety. Together, these can form a stable six-membered ring with a central metal ion, a characteristic feature of effective chelating agents. mdpi.com

The stability of these complexes is highly dependent on pH. At lower pH, the phenolic hydroxyl group remains protonated, and competition from H⁺ ions can inhibit metal binding. ukm.my As the pH increases, the hydroxyl group deprotonates to form a phenoxide ion, which is a much stronger ligand for metal ions, thus favoring complex formation. ukm.my However, at very high pH, metal ions may precipitate as insoluble hydroxides. ukm.my

Compounds with similar structures, such as hydroxybenzoic acids and hydroxypyridinones, are known to be effective chelators for hard metal ions like Fe³⁺, Al³⁺, and Ga³⁺. ukm.mynih.gov It is expected that this compound would exhibit similar behavior, forming complexes with various divalent and trivalent metal ions.

Table 5: Potential Metal Ion Complexation with this compound

Metal Ion Potential for Chelation Factors Influencing Stability
Fe³⁺ High pH, solvent, presence of competing ligands. ukm.my
Al³⁺ High pH-dependent; forms stable complexes. nih.gov
Cu²⁺ High Forms stable chelates with phenolic ligands. ukm.my
Zn²⁺ Moderate Can form complexes, often with lower stability than Fe³⁺ or Cu²⁺. nih.gov
Pb²⁺ Moderate to High Binds effectively to ligands with oxygen donor atoms. ukm.my
Ni²⁺ Moderate pH is a critical factor for optimal binding. ukm.my

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS) on the Benzoate Ring

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is subject to electrophilic aromatic substitution, a reaction where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The rate and regioselectivity (i.e., the position of substitution) are controlled by the two substituents already present: the hydroxyl (-OH) group and the allyl ester (-COOCH₂CH=CH₂) group.

Hydroxyl (-OH) group: This is a strongly activating and ortho, para-directing group. It donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the attack by an electrophile. libretexts.orgwikipedia.org

Allyl Ester (-COOR) group: This is a deactivating and meta-directing group. It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic and destabilizing the arenium ion, particularly when the attack is at the ortho or para positions.

In a competition between these two groups, the powerful activating and directing effect of the hydroxyl group dominates. Therefore, electrophilic substitution will occur primarily at the positions ortho and para to the -OH group. The positions are C2, C4, and C6 (numbering from the ester group at C1). For example, nitration of 3-hydroxybenzoic acid yields mainly 2-nitro and 4-nitro derivatives. chemcess.com

Table 6: Regioselectivity of Electrophilic Aromatic Substitution on this compound

Ring Position Substituent Directing Influence of -OH (at C3) Directing Influence of -COOR (at C1) Predicted Outcome
C2 ortho to -OH, ortho to -COOR Activating Deactivating Major Product
C4 para to -OH, meta to -COOR Activating Deactivating Major Product
C5 meta to -OH, para to -COOR Deactivating Deactivating Minor/No Product
C6 ortho to -OH, meta to -COOR Activating Deactivating Major Product (less favored due to sterics)

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SₙAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from EAS and requires specific conditions. For the most common SₙAr mechanism (addition-elimination), the aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (such as a halide). masterorganicchemistry.comchemistrysteps.com

The ring of this compound is not suitably activated for this type of reaction. It lacks both a good leaving group and the necessary strong electron-withdrawing substituents in the correct positions. The hydroxyl group is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SₙAr conditions. organicchemistryguide.com

Catalytic Transformations Involving this compound as a Substrate, Ligand, or Catalyst Component

This compound can participate in various catalytic transformations, primarily serving as a versatile substrate in transition metal-catalyzed reactions. Its reactivity is centered around the allylic ester functionality, which allows for a range of synthetic manipulations.

This compound as a Substrate:

The most prominent catalytic transformation involving allyl esters, including this compound, is the palladium-catalyzed allylic substitution, commonly known as the Tsuji-Trost reaction. wikipedia.orgnrochemistry.comorganic-chemistry.org In this reaction, a palladium(0) catalyst coordinates to the double bond of the allyl group, leading to oxidative addition and the departure of the benzoate leaving group to form a π-allylpalladium intermediate. wikipedia.orgorganic-chemistry.org This intermediate is electrophilic and can be attacked by a wide variety of nucleophiles.

The general mechanism for the Tsuji-Trost reaction using this compound as a substrate is as follows:

Coordination: The Pd(0) catalyst coordinates to the alkene of the allyl group in this compound.

Oxidative Addition: The palladium atom inserts into the carbon-oxygen bond of the ester, leading to the expulsion of the 3-hydroxybenzoate anion and the formation of a cationic (π-allyl)palladium(II) complex. organic-chemistry.org

Nucleophilic Attack: A nucleophile attacks one of the terminal carbons of the allyl group. For soft nucleophiles (e.g., malonates, amines), the attack typically occurs directly on the allyl moiety. For hard nucleophiles (e.g., organolithium reagents), the attack may occur first at the metal center followed by reductive elimination. organic-chemistry.org

Product Formation and Catalyst Regeneration: The nucleophilic attack results in the formation of the allylated product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue.

The regioselectivity of the nucleophilic attack on unsymmetrical allyl substrates is a key aspect of the Tsuji-Trost reaction. Generally, for sterically undemanding nucleophiles, the attack occurs at the less substituted terminus of the allyl group. However, the nature of the ligands on the palladium catalyst and the specific nucleophile used can influence the regioselectivity. organic-chemistry.org

Below is a table summarizing representative palladium-catalyzed allylic alkylations where this compound could serve as the substrate, based on the general reactivity of allyl esters.

Catalyst SystemNucleophilePotential ProductReaction Conditions
Pd(PPh₃)₄Dimethyl malonateAllyl(3-hydroxyphenyl) 2-(methoxycarbonyl)acetateBase (e.g., NaH), THF
[Pd(allyl)Cl]₂ / PPh₃AnilineN-allyl-3-aminophenolMild base, various solvents
Pd₂(dba)₃ / dppePhenol3-(allyloxy)phenolBase, reflux

This table is illustrative and based on the known reactivity of allyl esters in Tsuji-Trost reactions. Specific yields and conditions would require experimental verification for this compound.

There is limited specific literature detailing the use of this compound as a ligand or a direct component of a catalyst. The electronic properties of the 3-hydroxybenzoate moiety could potentially influence the catalytic activity if the molecule were designed to act as a ligand, but this application is not well-documented.

Degradation Pathways under Various Chemical and Thermal Conditions

The stability of this compound is influenced by chemical and thermal conditions, leading to potential degradation through several pathways. The primary sites for degradation are the ester linkage and the allyl group.

Chemical Degradation:

The most common chemical degradation pathway for this compound is hydrolysis of the ester bond. This reaction can be catalyzed by either acid or base.

Alkaline Hydrolysis: Under basic conditions, the ester undergoes saponification. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, cleaving the C-O bond and releasing allyl alcohol and the 3-hydroxybenzoate anion. The rate of alkaline hydrolysis is influenced by the substituents on the phenyl ring. researchgate.netcas.czrsc.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack this carbon, leading to a tetrahedral intermediate. Following proton transfer, allyl alcohol is eliminated, and the carboxylic acid (3-hydroxybenzoic acid) is regenerated.

The hydrolysis of substituted phenyl benzoates has been studied, and the electronic effects of the substituents play a significant role in the reaction kinetics. researchgate.netrsc.org For this compound, the hydroxyl group at the meta position will have a specific electronic influence on the rate of hydrolysis compared to unsubstituted allyl benzoate.

Thermal Degradation:

When subjected to elevated temperatures, this compound can undergo thermolysis . The thermal decomposition of allyl esters can proceed through various mechanisms, including radical pathways. researchgate.net Pyrolysis of allylic esters can lead to the formation of a conjugated diene and the corresponding carboxylic acid through a cyclic transition state, although this is more common for esters with available β-hydrogens on the alcohol moiety. mcmaster.ca

The following table outlines the potential degradation products of this compound under different conditions, based on the known reactivity of related compounds.

ConditionDegradation PathwayMajor Products
Aqueous Base (e.g., NaOH)Alkaline HydrolysisAllyl alcohol, 3-hydroxybenzoate salt
Aqueous Acid (e.g., H₂SO₄)Acid-Catalyzed HydrolysisAllyl alcohol, 3-hydroxybenzoic acid
High Temperature (Pyrolysis)ThermolysisComplex mixture, potentially including CO₂, allyl radicals, and derivatives of 3-hydroxybenzoic acid.
UV RadiationPhotodegradationPotential for radical-initiated decomposition, leading to various fragmentation products. The specific pathway would depend on the wavelength and presence of photosensitizers.

This table is based on general chemical principles and data from related ester compounds. The exact product distribution and reaction kinetics for this compound would require specific experimental investigation.

Applications of Allyl 3 Hydroxybenzoate in Materials Science and Industrial Chemistry

Polymer Chemistry: Monomer, Crosslinker, and Polymer Additive Applications

The unique structure of Allyl 3-hydroxybenzoate allows it to be considered for several roles within polymer chemistry, ranging from a building block (monomer) to a performance-enhancing additive.

Theoretically, this compound can be used as a functional monomer in copolymerization reactions with other vinyl monomers (e.g., styrenes, acrylates). The incorporation of this molecule into a polymer backbone would introduce pendant 3-hydroxybenzoate groups. These functional groups offer active sites for post-polymerization modifications, such as grafting other molecules, or can impart specific properties to the final material, including altered polarity, adhesion, and thermal characteristics. The properties of the resulting copolymers could be fine-tuned by adjusting the ratio of this compound to its comonomer(s). While this approach is common for functional monomers, specific polymers derived from this compound are not extensively documented.

As a monomer, this compound's utility is governed by the reactivity of its allyl group. In general, allyl monomers exhibit significantly lower reactivity in free-radical polymerizations compared to vinyl monomers like styrene (B11656) or methyl methacrylate. researchgate.net This reduced reactivity is due to a phenomenon known as "degradative chain transfer," where a hydrogen atom is readily abstracted from the methylene (B1212753) group adjacent to the double bond (the allylic position). researchgate.net This process terminates the kinetic chain, resulting in the formation of low molecular weight polymers or oligomers. researchgate.net

Therefore, the homopolymerization of this compound via standard free-radical techniques is expected to be inefficient, yielding products with a low degree of polymerization. researchgate.net To achieve higher molecular weights or controlled architectures, specialized techniques such as controlled radical polymerization might be necessary, though such studies on this specific monomer are not readily found.

Table 1: General Polymerization Behavior of Allyl Monomers

Characteristic Description Implication for this compound
Reactivity Low compared to vinyl monomers in free-radical polymerization. researchgate.net Slow polymerization rates and low monomer conversion.
Chain Transfer Prone to degradative chain transfer to the monomer. researchgate.net Formation of oligomers or low molecular weight polymers.

| Copolymerization | Can be copolymerized with more reactive monomers. researchgate.net | Allows for the introduction of its functional group into various polymer chains. |

This table reflects the general behavior of allyl-containing monomers; specific kinetic data for this compound is not widely available.

Molecules containing one or more allyl groups can participate in crosslinking reactions. Since this compound has a single allyl group, it cannot act as a standalone crosslinker to form a network from the outset. Instead, it can be incorporated into a polymer chain as a pendant group. This pendant allyl group can then undergo a secondary crosslinking reaction, for example, through thiol-ene click chemistry or exposure to high-energy radiation, to form a network structure.

Additionally, the phenolic hydroxyl group provides another potential site for crosslinking. For instance, it could react with epoxides, isocyanates, or formaldehyde-based resins. This dual functionality (an allyl group for radical-based crosslinking and a hydroxyl group for condensation-based crosslinking) makes it a potentially versatile component in the synthesis of complex network polymers like thermosets and hydrogels. However, specific examples of its use as a crosslinking agent are not prominent in the literature.

The hydroxybenzoate portion of the molecule suggests potential applications as a polymer additive.

Antioxidant/Stabilizer: Phenolic compounds are well-known primary antioxidants that can scavenge free radicals and inhibit oxidative degradation in polymers. mdpi.com Structurally similar molecules, such as derivatives of 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid, have been investigated as sustainable antioxidants for polymers like polyolefins and polyurethanes. mdpi.com By analogy, this compound could potentially offer stabilizing effects against thermal and photo-oxidation.

Plasticizer: Plasticizers are additives that increase the flexibility and processability of a polymer. While many plasticizers are esters, the specific efficacy of this compound in this role would depend on its compatibility with the host polymer and its ability to lower the glass transition temperature, which has not been documented.

Advanced Functional Materials Development

The reactive nature of this compound makes it a candidate as a precursor for more complex, high-performance materials.

Functional monomers are critical in the formulation of specialty coatings and resins where properties like adhesion, chemical resistance, and durability are paramount. The hydroxyl group of this compound is a key feature in this context. It can serve as a reactive site for creating other functional resins. For example, it could be reacted with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, a common building block for epoxy resins. Alternatively, it could be used as a polyol component in the synthesis of polyesters and polyurethanes, which form the basis of many high-performance coatings. nih.gov Copolymers containing this compound could be used to formulate coatings where the allyl groups facilitate UV or oxidative curing.

While other hydroxybenzoic acids and their derivatives are used in the synthesis of high-performance aromatic polyesters, specific research detailing the use of this compound as a precursor for industrial resins, coatings, or lacquers is scarce. nih.gov

Components in Adhesives, Sealants, and Encapsulants

The dual functionality of this compound makes it a promising, though not yet widely documented, component in the formulation of high-performance adhesives, sealants, and encapsulants. The phenolic hydroxyl group can contribute to strong adhesive properties, while the allyl group provides a site for cross-linking, enhancing the cohesive strength and durability of the final material.

The phenolic aspect of the molecule allows for strong hydrogen bonding and potential covalent interactions with various substrates, promoting adhesion. Phenolic compounds are known for their inclusion in adhesive formulations to improve performance characteristics. For instance, the addition of functional monomers to adhesive systems has been shown to significantly impact bond strength.

The allyl group offers a reactive site for polymerization and cross-linking reactions. This is particularly valuable in sealant and encapsulant applications where a robust, chemically resistant, and thermally stable network is required. The cross-linking can be initiated by thermal or photochemical methods, allowing for controlled curing processes. For example, polymers incorporating allyl functionalities can be cross-linked through thiol-ene reactions, which are known for their efficiency and mild reaction conditions.

Table 1: Shear Bond Strength of Self-Etching Adhesive Systems

Adhesive System Key Monomers Mean Shear Bond Strength (MPa)
G1 (Control) Universal Adhesive 14.63
G2 HEMA 11.22
G3 10-MDP and HEMA 15.61

Data adapted from a study on dental adhesives to illustrate the impact of monomer composition on bond strength.

Potential in Photoresist and Imaging Technologies

In the field of photoresist and imaging technologies, phenolic resins are fundamental components of many formulations due to their aqueous-alkali solubility, which is crucial for the development process in lithography. This compound, as a phenolic ester, could be integrated into photoresist formulations as a dissolution inhibitor or as a component of the main polymer backbone.

The allyl group presents an opportunity for creating negative-tone photoresists through cross-linking. Upon exposure to a suitable wavelength of light, the allyl groups can be activated to form cross-linked networks, rendering the exposed regions insoluble in the developer. This dual potential for both positive and negative-tone applications makes this compound a versatile candidate for research in advanced photolithography.

The dissolution kinetics of phenolic resins are a critical parameter in photoresist performance. While specific data for this compound is not available, the general behavior of phenolic polymers in developers has been extensively studied.

Table 2: Dissolution Rate of a Phenolic Resin in Aqueous Base

Developer Concentration (wt% TMAH) Dissolution Rate (nm/sec)
0.10 ~1
0.15 ~10
0.20 ~100
0.25 ~1000

Representative data showing the strong dependence of dissolution rate on developer concentration for a typical phenolic resin.

Integration into Smart Materials and Responsive Systems

"Smart" or "responsive" materials are designed to change their properties in response to external stimuli such as temperature, pH, light, or electric fields. The chemical structure of this compound offers functionalities that could be exploited in the design of such materials.

The phenolic hydroxyl group can be a site for creating pH-responsive polymers. At different pH values, the protonation state of the hydroxyl group changes, which can alter the polymer's solubility or conformation. This property is useful in designing hydrogels for drug delivery or sensors.

The allyl group can be used to graft these responsive functionalities onto a polymer backbone or to cross-link the polymer chains to form a responsive network. For example, thermoresponsive polymers, which exhibit a lower critical solution temperature (LCST), can be synthesized by incorporating specific monomer units. While not directly a thermoresponsive unit itself, this compound could be copolymerized with thermoresponsive monomers to fine-tune the transition temperature and other properties of the resulting material.

The development of smart materials often involves the careful selection of functional monomers to achieve the desired responsive behavior. The mechanical properties of these materials are also crucial for their application.

Table 3: Mechanical Properties of a Representative Shape Memory Alloy

Property Value
Superelastic Strain up to 8%
Recovery Stress 200 - 500 MPa
Transformation Temperature -100 to 100 °C

Illustrative data for a common smart material to provide context for the performance characteristics of responsive systems.

Intermediate in Organic Synthesis for Fine Chemicals and Specialty Chemicals

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules, including specialty esters, aromatic derivatives, and heterocyclic compounds. Its two distinct functional groups, the allyl and the hydroxyl, can be selectively reacted to build molecular complexity.

Building Block for Specialty Esters, Aromatic Derivatives, and Heterocycles

The ester group of this compound can be hydrolyzed to 3-hydroxybenzoic acid, which can then be re-esterified with a wide range of alcohols to produce a library of specialty esters with diverse properties and applications.

The allyl group can undergo a variety of transformations. For instance, it can be isomerized to a propenyl group, which can then be further functionalized. A particularly important reaction of the corresponding allyl aryl ether (formed by etherification of the hydroxyl group) is the Claisen rearrangement. This-sigmatropic rearrangement thermally converts the allyl aryl ether to an ortho-allyl phenol (B47542), providing a powerful method for the carbon-carbon bond formation on an aromatic ring. The regioselectivity of this rearrangement is influenced by the substituents on the aromatic ring.

Table 4: Regioselectivity in the Claisen Rearrangement of Substituted Allyl Phenyl Ethers

meta-Substituent (X) ortho:para Product Ratio Major Product
-H 1:1 -
-CH₃ Favors para 4-allyl-3-methylphenol
-OCH₃ Favors para 4-allyl-3-methoxyphenol
-Br Favors ortho 2-allyl-5-bromophenol
-CF₃ Favors ortho 2-allyl-5-(trifluoromethyl)phenol

Data compiled from studies on the Claisen rearrangement to illustrate the directing effects of substituents.

The resulting ortho-allyl phenols are versatile intermediates for the synthesis of various heterocyclic compounds, such as dihydrofurans and chromanes, which are common motifs in natural products and pharmaceuticals.

Precursor for Ligands in Homogeneous and Heterogeneous Catalysis

The development of novel ligands is crucial for advancing the field of catalysis. This compound can serve as a precursor for the synthesis of phosphine (B1218219), N-heterocyclic carbene (NHC), or other types of ligands.

The phenolic hydroxyl group can be a handle for introducing phosphorus-containing groups to create phosphine ligands. For example, the phenol can be converted to an aryl triflate, which can then undergo a coupling reaction with a phosphine. Alternatively, the hydroxyl group can direct ortho-lithiation, followed by quenching with a chlorophosphine.

The allyl group can also be functionalized to incorporate coordinating atoms. For example, it can be hydroformylated to introduce an aldehyde, which can then be used to build more complex ligand structures. The benzoate (B1203000) ester itself could also be modified, for instance, by reduction to a benzyl (B1604629) alcohol, providing another site for ligand elaboration.

The performance of a catalyst is highly dependent on the electronic and steric properties of its ligands. While specific data for a ligand derived from this compound is not available, the table below shows how ligand modification can influence the outcome of a catalytic reaction.

Table 5: Effect of Ligand on Palladium-Catalyzed C-H Olefination

Ligand Yield of Olefination Product (%) ortho:para Ratio
None 15 -
Pyridine - -
S,O-Ligand (L2) 64 1.9:1

Data from a study on C-H functionalization, demonstrating the significant impact of ligand choice on catalytic efficiency and selectivity.

Applications in Surface Chemistry and Engineering

The modification of surfaces to impart specific properties such as wettability, biocompatibility, or chemical reactivity is a major area of materials science. This compound has the potential to be used as a surface-modifying agent.

The phenolic hydroxyl group can form strong interactions with a variety of surfaces, including metal oxides and polymers, through hydrogen bonding or covalent linkages. This allows for the formation of self-assembled monolayers (SAMs) or grafted polymer layers. The orientation of the molecule on the surface would present the allyl group outwards, creating a surface with reactive handles for further functionalization.

These surface-anchored allyl groups can then be used to graft other molecules or polymers onto the surface via reactions such as thiol-ene chemistry, radical polymerization, or metathesis. This "grafting-to" or "grafting-from" approach allows for the creation of surfaces with well-defined chemical and physical properties. For example, a hydrophilic polymer could be grafted to create a bio-inert surface, or a hydrophobic polymer could be grafted to create a water-repellent coating.

The surface energy of a material is a key parameter that determines its wettability and is often altered through surface modification. While direct data for surfaces modified with this compound is not available, the following table provides representative data on how surface modification can alter surface energy.

Table 6: Surface Energy of Modified Polystyrene Films

Surface Modification Surface Energy (mJ/m²)
Unmodified Polystyrene 42.5
Oryzanol-modified Polystyrene (low concentration) 40.4
Oryzanol-modified Polystyrene (high concentration) 38.7

Data adapted from a study on the surface modification of polystyrene with a phenolic compound to illustrate the effect on surface energy.

Modification of Material Surfaces for Enhanced Adhesion, Wettability, and Durability

The functional groups within this compound, namely the allyl and hydroxyl groups, theoretically offer mechanisms for grafting the molecule onto various substrates. The allyl group can potentially undergo polymerization or other addition reactions, creating a covalent bond with a material surface. The hydroxyl and ester groups could influence interfacial properties such as adhesion and wettability through hydrogen bonding and polar interactions.

Despite this theoretical potential, extensive searches of scientific databases and materials science literature yield no specific studies or data on the use of this compound for modifying material surfaces to enhance adhesion, wettability, or durability. Research in this area has focused on related compounds, but direct evidence and detailed findings for this compound are not present in the available literature. Consequently, there is no research data to present in tabular format regarding its specific performance in these applications.

Formation of Self-Assembled Monolayers (SAMs) for Functionalization

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. The formation of SAMs typically requires a specific head group that has a strong affinity for the substrate. While molecules with long alkyl chains and specific terminal groups are common for SAM formation, the structure of this compound does not readily lend itself to the formation of highly ordered, dense monolayers in the classical sense.

A review of the literature on SAMs does not indicate that this compound has been investigated or utilized for this purpose. The specific combination of its functional groups and molecular geometry has not been a focus of research in the field of self-assembly for surface functionalization. Therefore, no data on its use in SAMs can be provided.

Potential in Chemical Sensing and Detection Technologies (excluding biological sensing)

The aromatic ring and hydroxyl group of this compound could theoretically be involved in interactions with analytes, making it a candidate for a component in a chemical sensor. For instance, the electronic properties of the benzene (B151609) ring could be perturbed by the presence of certain chemical species, leading to a detectable signal.

However, there is no published research or patented technology that specifically employs this compound as a primary component in non-biological chemical sensing or detection systems. The development of chemical sensors has explored a vast array of materials, but this particular compound does not appear to have been a subject of investigation in this context. As such, there are no detailed research findings or performance data to report.

Environmental Fate and Degradation Studies of Allyl 3 Hydroxybenzoate

Biodegradation Mechanisms by Microorganisms in Environmental Contexts

Biodegradation is the breakdown of organic matter by living organisms, primarily bacteria and fungi. It is a critical process for the removal of organic pollutants from the environment.

Identification and Isolation of Microbial Strains Capable of Degradation

While specific studies on microbial strains that degrade allyl 3-hydroxybenzoate are scarce, the degradation of its constituent parts, 3-hydroxybenzoate and other benzoate (B1203000) esters, is well-documented. It is highly probable that the initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond by esterases, releasing allyl alcohol and 3-hydroxybenzoate.

Numerous bacterial species have been identified that can utilize 3-hydroxybenzoate or benzoate as their sole source of carbon and energy. These microorganisms are commonly found in soil and sediment. Genera known to degrade these aromatic compounds include:

Bacillus

Pseudomonas

Rhodococcus

Burkholderia

Azoarcus

Syntrophus

Sporotomaculum

These strains possess the necessary enzymatic machinery to cleave the aromatic ring and funnel the resulting intermediates into central metabolic pathways.

Elucidation of Enzymatic Pathways and Metabolite Identification in Biotransformation

The biotransformation of this compound is expected to proceed via a multi-step enzymatic pathway.

Step 1: Ester Hydrolysis The first step is the cleavage of the ester bond, catalyzed by a hydrolase enzyme (an esterase), to produce 3-hydroxybenzoic acid and allyl alcohol.

Step 2: Degradation of 3-Hydroxybenzoic Acid The microbial degradation of 3-hydroxybenzoic acid has been studied in detail. For aerobic bacteria like Bacillus species, the pathway involves the following key steps:

Hydroxylation: 3-hydroxybenzoate is first hydroxylated to form 2,5-dihydroxybenzoate (B8804636) (gentisate).

Ring Cleavage: The aromatic ring of gentisate is then cleaved by the enzyme gentisate 1,2-dioxygenase, yielding maleylpyruvate.

Metabolism: Maleylpyruvate is subsequently hydrolyzed to pyruvate (B1213749) and maleate, which are then channeled into the Krebs cycle.

Under anaerobic conditions, benzoate and its derivatives are typically first converted to benzoyl-CoA, which then undergoes ring reduction and cleavage.

Step 3: Degradation of Allyl Alcohol Allyl alcohol is also biodegradable and is typically oxidized first to acrolein and then to acrylic acid, which can be further metabolized and enter central metabolic pathways.

Putative Biotransformation Step Enzyme Class Reactant Products
1. Ester HydrolysisEsterase (Hydrolase)This compound3-Hydroxybenzoic acid + Allyl alcohol
2. Aromatic Ring ActivationHydroxylase3-Hydroxybenzoic acid2,5-Dihydroxybenzoate (Gentisate)
3. Aromatic Ring CleavageDioxygenase2,5-DihydroxybenzoateMaleylpyruvate
4. Alcohol OxidationAlcohol DehydrogenaseAllyl alcoholAcrolein

Factors Influencing Biodegradation Rates (e.g., pH, Temperature, Nutrient Availability, Oxygen Levels)

The biodegradation of aromatic compounds like this compound is a complex process governed by a variety of environmental factors. The rate and extent of degradation are significantly influenced by the surrounding physicochemical conditions and the availability of essential nutrients for microbial activity.

pH: The pH of the soil and water environments plays a critical role in the microbial degradation of benzoate compounds. Studies on benzoic acid-degrading bacteria, such as Pseudomonas sp. SCB32, have shown that degradation efficiency is highest at a neutral pH of 7.0. While the degradation rate was not significantly different at pH levels of 6.0, 8.0, and 9.0, extreme pH conditions (e.g., pH 4 or 10) are generally unfavorable for the growth and degradative activity of such bacteria. nih.gov

Temperature: Temperature directly affects microbial metabolism and, consequently, the rate of biodegradation. For instance, the optimal degradation temperature for benzoic acid by Pseudomonas sp. SCB32 was found to be 30°C. nih.gov Higher and lower temperatures (e.g., 40°C and 20°C) were observed to be unfavorable, leading to a significant decrease in the degradation rate. nih.gov This suggests that the biodegradation of this compound would likely be most efficient in temperate environments.

Nutrient Availability: The presence of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and the enzymatic processes involved in biodegradation. The degradation of sodium benzoate, for example, is positively influenced by the presence of nitrogen sources like ammonium (B1175870) chloride (NH₄Cl) and magnesium sulfate (B86663) (MgSO₄). frontiersin.org Conversely, an excess of certain nutrients, such as high concentrations of potassium dihydrogen phosphate (B84403) (KH₂PO₄), can negatively impact the biodegradation process. frontiersin.org The presence of multiple carbon sources can also negatively influence the degradation of a target compound, as microorganisms may preferentially metabolize more easily accessible substrates. frontiersin.org

Oxygen Levels: The availability of oxygen is a key determinant for the metabolic pathways utilized by microorganisms. Aerobic degradation of benzoates, which involves molecular oxygen as a cosubstrate for oxygenase enzymes, is a common and efficient pathway. nih.gov In anaerobic environments, such as sediments or waterlogged soils, the degradation of benzoic acid still occurs but at a slower rate, with half-lives ranging from weeks to months, depending on the presence of specific anaerobic-degrading microbes. nih.gov The initial steps in the anaerobic degradation of 3-hydroxybenzoate by nitrate-reducing bacteria have been shown to proceed under anaerobic conditions.

Environmental Monitoring and Persistence Studies

The persistence of a chemical compound in the environment is determined by its resistance to degradation and its distribution across different environmental compartments. Monitoring studies are essential to understand the occurrence and behavior of contaminants.

Detection in Wastewater, Industrial Effluents, and Natural Water Bodies

While specific monitoring data for this compound is not available, studies on related compounds like parabens (p-hydroxybenzoic acid esters) provide insights into their potential presence in aquatic environments. Parabens are widely used as preservatives and have been detected in wastewater, rivers, and soil. abzums.ac.ir

For instance, a study of wastewater treatment plants in Tehran detected methylparaben and ethylparaben (B1671687) in both the influent and effluent. abzums.ac.ir The average concentrations of methylparaben and ethylparaben were 740.7 ng/L and 277.7 ng/L in the influent, respectively, and were reduced to 179.3 ng/L and 45.8 ng/L in the effluent, indicating that while wastewater treatment processes can reduce their concentrations, they are not completely removed. abzums.ac.ir Given its use in industrial applications, it is plausible that this compound could be found in industrial effluents. Benzoate and its derivatives are known to be present as contaminants in wastewater from food and pharmaceutical industries. researchgate.net

Table 1: Concentration of Selected Parabens in a Wastewater Treatment Plant

CompoundAverage Influent Concentration (ng/L)Average Effluent Concentration (ng/L)
Methylparaben740.7179.3
Ethylparaben277.745.8

Data from a study on the Shahrak Ghods treatment plant in Tehran. abzums.ac.ir

Adsorption, Desorption, and Leaching Behavior in Soil and Sediment

The mobility of organic compounds in soil and sediment is largely governed by their adsorption and desorption characteristics. These processes, in turn, are influenced by the physicochemical properties of both the compound and the soil matrix.

Adsorption and Desorption: The sorption of aromatic compounds in soil is primarily regulated by the soil organic matter (SOM). proquest.comfrontiersin.org Both the aromatic and aliphatic components of SOM contribute to the sorption process. nih.gov Generally, compounds with higher hydrophobicity tend to sorb more strongly to soil particles. The adsorption of aromatic hydrocarbons like naphthalene (B1677914) has been shown to be influenced by the organic carbon content of the soil. frontiersin.org Clay content, on the other hand, may have a lesser effect on the sorption of such compounds. frontiersin.org The interaction between soil minerals and organic matter can also create a more condensed structure, leading to stronger sorption. proquest.com

Leaching: Leaching is the process by which a substance is transported from the upper soil layers to lower layers and potentially into groundwater. The leaching potential of a compound is inversely related to its sorption affinity for soil particles. Compounds that are strongly adsorbed to soil are less likely to leach. The mobility of various pharmaceuticals in soil has been shown to be dependent on their adsorption coefficients. nih.gov For aromatic compounds, factors like soil type, pH, and organic carbon content are critical in determining their leaching behavior. nih.gov It is anticipated that this compound, as an organic ester, would exhibit some degree of sorption to soil organic matter, which would influence its mobility.

Volatilization from Water and Soil Surfaces

Volatilization is the transfer of a substance from a liquid or solid phase to a gaseous phase. For organic compounds in aquatic environments, volatilization can be a significant environmental fate process.

The tendency of a chemical to volatilize from water is related to its Henry's Law constant. For methyl benzoate, volatilization from water surfaces is considered an important fate process. nih.gov The estimated volatilization half-life for methyl benzoate from a model river is 22 hours and from a model lake is 14 days. nih.gov Given the structural similarity, it is plausible that this compound would also have a potential for volatilization from water surfaces.

From soil surfaces, volatilization is influenced by factors such as the compound's vapor pressure, its adsorption to soil particles, and environmental conditions like temperature and air movement. Compounds that are strongly adsorbed to soil are less likely to volatilize.

Strategies for Environmental Mitigation and Remediation of this compound Contamination

In the event of environmental contamination with this compound, various remediation strategies can be employed. Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of recalcitrant organic pollutants.

Advanced Oxidation Processes (AOPs) for Removal

AOPs are chemical treatment processes designed to remove organic materials in water and wastewater through oxidation reactions with highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are particularly effective for treating biologically toxic or non-degradable materials such as aromatics and pesticides. wikipedia.org Common AOPs include ozonation, UV/H₂O₂, and Fenton-based processes. wikipedia.org

The degradation of phthalate (B1215562) esters, which are structurally related to benzoate esters, has been successfully achieved using various AOPs, with removal efficiencies ranging from 40.3% to 100%. researchgate.netnih.gov During these processes, the aromatic ring of the esters is destroyed by hydroxyl radicals, leading to the formation of intermediate products such as phthalic acid, benzoic acid ethyl ester, and 2,5-dihydroxybenzoic acid, which are then further degraded. researchgate.netnih.gov

Table 2: Examples of AOPs and their Application for Related Compounds

AOP MethodTarget Compound GroupKey OxidantTypical Intermediates
UV/H₂O₂Phthalate Esters•OHPhthalic acid, Benzoic acid ethyl ester
OzonationPhthalate EstersO₃, •OH2,5-dihydroxybenzoic acid
Fenton ProcessAromatic Compounds•OHCarboxylic acids

The effectiveness of AOPs depends on factors such as the concentration of the pollutant, the dosage of oxidants, pH, and temperature. These technologies offer a potent method for the complete mineralization of organic contaminants like this compound into less harmful substances such as carbon dioxide and water. wikipedia.org

Bioremediation and Phytoremediation Approaches for this compound

The environmental impact of synthetic chemical compounds is a growing concern, necessitating the exploration of effective and sustainable remediation strategies. This compound, a compound with potential applications in various industries, requires a thorough evaluation of its environmental fate and the development of methods for its removal from contaminated ecosystems. This section explores the potential for bioremediation and phytoremediation as viable approaches for the degradation and removal of this compound, drawing upon principles of microbial metabolism of related aromatic compounds.

Bioremediation of this compound

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. While direct studies on the bioremediation of this compound are not extensively documented, the degradation of its core components, benzoate and other hydroxylated aromatic compounds, has been a subject of significant research. Microorganisms, particularly bacteria and fungi, are known to mineralize aromatic compounds through various metabolic pathways.

The biodegradation of aromatic compounds like 3-hydroxybenzoate, a key structural component of this compound, is known to proceed via central intermediates which are then funneled into the tricarboxylic acid (TCA) cycle. nih.gov For instance, certain bacterial strains can metabolize 3-hydroxybenzoate through the gentisate pathway. nih.gov The initial step in the degradation of this compound would likely involve the enzymatic cleavage of the allyl ester bond, releasing allyl alcohol and 3-hydroxybenzoic acid. Subsequently, the 3-hydroxybenzoic acid can be hydroxylated to form gentisic acid, which is then cleaved and further metabolized.

Several studies have identified microbial consortia and specific bacterial strains capable of degrading hydroxybenzoates. For example, Pseudomonas species are well-known for their ability to degrade a wide range of aromatic compounds. nih.gov Research on a Hydrogenophaga sp. has demonstrated its capability to simultaneously degrade 3-hydroxybenzoate and oxidize arsenite, suggesting the robustness of these metabolic pathways even in the presence of co-contaminants. researchgate.net The efficiency of such bioremediation processes is influenced by various environmental factors, including pH, temperature, nutrient availability, and the presence of other pollutants.

Below is a hypothetical representation of potential microbial candidates for the bioremediation of this compound, based on their known degradation capabilities for related compounds.

Potential MicroorganismRelevant Metabolic PathwayTarget Moiety of this compound
Pseudomonas sp.Aromatic degradation pathways3-hydroxybenzoate
Hydrogenophaga sp.Hydroxybenzoate degradation3-hydroxybenzoate
Various soil bacteriaEsterase activityAllyl ester linkage
White-rot fungiLigninolytic enzymesAromatic ring cleavage

Phytoremediation of this compound

Phytoremediation is a cost-effective and environmentally friendly technology that utilizes plants to remove, degrade, or stabilize contaminants from soil and water. researchgate.net This approach could be a promising strategy for addressing contamination with this compound. The process of phytoremediation can occur through several mechanisms, including phytoextraction (accumulation of contaminants in harvestable plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (breakdown of contaminants in the rhizosphere by soil microbes stimulated by root exudates).

While specific studies on the phytoremediation of this compound are lacking, the potential for this approach can be inferred from research on other organic pollutants. Plants have demonstrated the ability to take up and metabolize a variety of aromatic compounds. The uptake of this compound by plants would likely be followed by enzymatic transformation. Within the plant tissues, the compound could be conjugated with sugars or amino acids to increase its water solubility and facilitate its sequestration in vacuoles.

The success of phytoremediation is dependent on the selection of appropriate plant species that are tolerant to the contaminant and have a high capacity for its uptake and/or degradation. The table below lists potential plant types that could be investigated for the phytoremediation of this compound, based on their known capabilities with other organic pollutants.

Plant TypePotential Phytoremediation MechanismRationale for Selection
Poplar trees (Populus sp.)Phytoextraction, PhytodegradationDeep root systems, high transpiration rates, and known ability to degrade organic pollutants.
Willow trees (Salix sp.)Phytoextraction, PhytodegradationFast growth, high biomass production, and tolerance to various contaminants.
Grasses (e.g., Ryegrass, Fescue)RhizodegradationDense root systems that stimulate microbial activity in the soil.
Legumes (e.g., Alfalfa)RhizodegradationSymbiotic relationship with nitrogen-fixing bacteria can enhance overall soil health and microbial degradation.

Further research is imperative to elucidate the specific microbial and plant-based degradation pathways for this compound and to optimize the conditions for effective bioremediation and phytoremediation in contaminated environments.

Advanced Analytical Methodologies for Detection and Quantification of Allyl 3 Hydroxybenzoate

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components of a mixture for subsequent identification and quantification. For a compound like Allyl 3-hydroxybenzoate, several chromatographic techniques are particularly suitable.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. Due to the presence of a chromophoric benzene (B151609) ring, this compound is well-suited for HPLC analysis with UV-Vis detection. The analysis would typically be carried out in reversed-phase mode, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture.

The separation of this compound from related compounds, such as its isomers (Allyl 2-hydroxybenzoate and Allyl 4-hydroxybenzoate) or its hydrolysis product (3-hydroxybenzoic acid), can be achieved by optimizing the mobile phase composition, typically a gradient of water (often acidified with formic or acetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). vu.edu.au

While direct HPLC methods for this compound are not extensively documented in publicly available literature, conditions can be extrapolated from methods developed for similar phenolic acids and their esters. researchgate.netthermofisher.comnih.gov

Detectors for HPLC Analysis:

UV-Vis Detector: This is the most common detector for this type of analysis, as the aromatic ring in this compound exhibits strong absorbance in the UV region (around 254 nm and 280 nm). researchgate.netnih.gov

Refractive Index (RI) Detector: While a universal detector, it offers lower sensitivity compared to UV-Vis and is generally not the first choice unless the compound lacks a chromophore.

Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and can be used when the compound does not have a strong UV chromophore or when universal detection is desired.

Fluorescence Detector: The intrinsic fluorescence of the phenolic group may allow for highly sensitive and selective detection, though this would require experimental verification of its excitation and emission wavelengths.

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Compounds Structurally Related to this compound

Click to view data
ParameterCondition 1 (for Hydroxybenzoic Acids) thermofisher.comCondition 2 (for Parabens - p-hydroxy benzoic acid esters) researchgate.net
Column Thermo Scientific Acclaim Organic Acid (OA)Spherisorb C18 (250 mm x 4.6mm)
Mobile Phase Gradient of acidified water and organic solventPotassium phosphate (B84403) buffer (pH 7.05)-methanol (47.5:52.5, v/v)
Flow Rate Typically 0.5 - 1.5 mL/minNot specified
Detection UV at 230 nmUV at 254 nm
Temperature Ambient or controlled (e.g., 30 °C)Not specified

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being an ester, may possess sufficient volatility for GC analysis. However, the presence of the polar hydroxyl group can lead to peak tailing and potential degradation in the hot injector. researchgate.net To circumvent these issues, derivatization is often employed. Silylation, which converts the polar -OH group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, is a common strategy for the GC analysis of phenolic compounds. nih.gov

Following separation on a capillary column (typically with a nonpolar or medium-polarity stationary phase like a 5% phenyl-polydimethylsiloxane), the analyte can be detected by:

Flame Ionization Detection (FID): A robust and widely used detector that provides a response proportional to the mass of carbon atoms, making it suitable for quantification. acs.orgresearchgate.netscielo.br

Mass Spectrometry (MS): This provides not only quantification but also structural information through the fragmentation pattern of the molecule, allowing for definitive identification. jmchemsci.comrsc.orgresearchgate.net The mass spectrum would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of the allyl group and other structural features.

Interactive Data Table: General GC Parameters for Analysis of Benzoate (B1203000) Esters and Phenolic Compounds

Click to view data
ParameterGeneral Conditions for Benzoate Esters researchgate.netresearchgate.netGeneral Conditions for Silylated Phenols nih.gov
Column Capillary column (e.g., DB-5, HP-5MS)Capillary column (e.g., CP-Sil 8 CB-MS)
Carrier Gas Helium or HydrogenHelium
Injector Temp. 250 - 280 °C280 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)Temperature gradient
Detector FID or MSMS
Detector Temp. 260 - 300 °C290 °C
Derivatization May not be required for less polar estersSilylation (e.g., with BSTFA) is common

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com This technique bridges the gap between GC and HPLC and is particularly advantageous for the separation of isomers and thermally labile compounds. researchgate.netwaters.com SFC could be an excellent alternative for the analysis of this compound, especially for separating it from its 2- and 4-hydroxy isomers.

The use of supercritical CO2, often modified with a small amount of a polar solvent like methanol, allows for fast separations with lower solvent consumption compared to HPLC. waters.com Chiral stationary phases can also be used in SFC to separate enantiomers if a chiral center were present. For achiral separations of isomers, various stationary phases are available.

Ion Chromatography (IC) is a technique primarily designed for the separation and quantification of ionic species. While this compound is a neutral ester, IC can be a valuable tool for determining the presence of related ionic species, such as its precursor or hydrolysis product, 3-hydroxybenzoic acid. This could be crucial in stability studies or for quality control of the compound, where the presence of the free acid might be an impurity.

The analysis would involve separating the 3-hydroxybenzoate anion on an anion-exchange column with a suitable eluent, such as a carbonate-bicarbonate buffer or a hydroxide (B78521) eluent generated electrolytically. thermofisher.com Detection is typically achieved by suppressed conductivity, which provides high sensitivity for the analyte ions.

Electrochemical Methods for Sensing and Quantification

Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for the analysis of electroactive compounds. The phenolic hydroxyl group in this compound is susceptible to electrochemical oxidation, making it a suitable candidate for analysis by voltammetric techniques. nih.gov

Voltammetric techniques involve applying a potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte, and the potential at which the reaction occurs is characteristic of the substance.

Cyclic Voltammetry (CV): This technique is primarily used to study the redox behavior of a compound. nih.govresearchgate.netrjpbcs.com For this compound, a cyclic voltammogram would reveal the potential at which the phenolic hydroxyl group is oxidized. This oxidation is typically an irreversible process, resulting in an anodic peak on the forward scan. The information obtained from CV, such as the peak potential and the effect of scan rate, can help in elucidating the reaction mechanism. nih.gov

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique used for quantification. wikipedia.org It minimizes the background charging current, resulting in a peak-shaped output where the peak height is directly proportional to the analyte's concentration. uc.pt This method could be developed for the trace analysis of this compound in various samples. The oxidation potential would be expected to be similar to that of other phenolic compounds. nih.gov

Interactive Data Table: Expected Electrochemical Parameters for this compound

Click to view data
ParameterCyclic Voltammetry (CV)Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE)Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgClAg/AgCl
Auxiliary Electrode Platinum wirePlatinum wire
Supporting Electrolyte Phosphate or Britton-Robinson bufferPhosphate or Britton-Robinson buffer
Typical Scan Rate 50 - 200 mV/s5 - 20 mV/s
Expected Process Irreversible oxidation of the phenolic groupPeak corresponding to the oxidation of the phenolic group
Expected Potential Anodic peak potential dependent on pHPeak potential dependent on pH

Amperometric and Potentiometric Sensing for Real-Time Monitoring

Electrochemical sensors, including amperometric and potentiometric systems, offer a promising avenue for the real-time monitoring of this compound. These methods are founded on the principle of measuring changes in electrical current (amperometry) or potential (potentiometry) resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface.

Amperometric Sensing: This technique involves the application of a constant potential to a working electrode and measuring the resulting current as the analyte undergoes an electrochemical reaction. For phenolic compounds like this compound, amperometric detection can be highly sensitive. The hydroxyl group on the benzene ring is susceptible to oxidation, a process that can be harnessed for detection. Modified electrodes, incorporating nanomaterials or enzymes, can enhance selectivity and sensitivity for phenolic compounds.

Potentiometric Sensing: Potentiometric sensors measure the potential difference between a working electrode and a reference electrode under zero current conditions. Ion-selective electrodes (ISEs) are a common type of potentiometric sensor. For this compound, an ISE could be developed with a membrane containing an ionophore that selectively binds to the benzoate moiety. Research on potentiometric sensors for similar compounds, such as salicylic (B10762653) acid (2-hydroxybenzoic acid), has demonstrated the feasibility of this approach, achieving low detection limits and stable responses. uran.uaresearchgate.net For instance, a sensor for salicylic acid exhibited a linear response over a wide concentration range with a response time of 1-2 minutes. uran.ua Such sensors could be adapted for the continuous monitoring of this compound in various sample types.

ParameterAmperometric Sensing (Typical)Potentiometric Sensing (Analogous Compound)
PrincipleMeasures current from analyte oxidation/reductionMeasures potential difference at an ion-selective electrode
Key ComponentWorking Electrode (often modified)Ion-Selective Membrane with Ionophore
Response TimeSeconds to minutes1-2 minutes uran.ua
Optimum pH RangeDependent on analyte's redox potential5.5 - 8.0 uran.ua
Potential AdvantagesHigh sensitivity, rapid responseLow cost, portability, real-time monitoring
Data based on a sensor for salicylic acid. uran.ua

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers high resolution, short analysis times, and requires minimal sample and reagent volumes, making it a "green" analytical alternative.

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is a particularly suitable mode. In CZE, separation occurs in a capillary filled with a buffer solution. The separation of benzoate derivatives is influenced by the pH of the buffer, which affects the charge of the analyte, and the electroosmotic flow (EOF). Studies on similar compounds, such as hydroxybenzoic acid isomers and various benzoate derivatives, have demonstrated that optimal separation can be achieved by carefully controlling the buffer composition. nih.govjfda-online.comjfda-online.com For instance, a phosphate or borate (B1201080) buffer at a pH around 7.0 to 9.2 is often effective for separating benzoate derivatives. nih.govjfda-online.com To enhance resolution, especially for closely related isomers, additives like cyclodextrins or polymers can be incorporated into the buffer. nih.gov

ParameterTypical Value/ConditionPurpose
Separation ModeCapillary Zone Electrophoresis (CZE)Separation of charged species in an open capillary.
Buffer SystemPhosphate or Borate buffer nih.govjfda-online.comMaintains constant pH and provides conductivity.
pH Range7.0 - 9.2 nih.govjfda-online.comEnsures deprotonation and negative charge on the carboxyl group for migration.
Applied Voltage10 - 30 kVDrives the separation by creating the electric field.
CapillaryFused silica (B1680970) (uncoated)Provides a surface that generates electroosmotic flow.
DetectionUV Absorbance (e.g., 225 nm) jfda-online.comMonitors the analyte as it passes the detector window.

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power for complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity. rsc.orguqam.ca This technique combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass-resolving capability of tandem mass spectrometry.

For this compound, a reversed-phase HPLC method would likely be employed for separation. The mass spectrometer, typically using an electrospray ionization (ESI) source, would ionize the compound. In tandem MS, a specific precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high selectivity and significantly reduces matrix interference. This is crucial for trace analysis in complex environmental samples (e.g., water, soil) or for profiling metabolites in biological matrices. Methods for similar hydroxybenzoic acids have achieved detection limits in the low ng/mL range. researchgate.net

ParameterTypical Condition/SettingPurpose
ChromatographyReversed-Phase HPLC (e.g., C18 column)Separates analyte from matrix components based on polarity.
Mobile PhaseAcetonitrile/Water with formic acid or ammonium (B1175870) acetate (B1210297) researchgate.netvu.edu.auElutes the analyte and facilitates ionization.
Ionization SourceElectrospray Ionization (ESI), Negative ModeGenerates deprotonated molecular ions [M-H]⁻.
MS ModeTandem MS (MS/MS)Provides fragmentation for structural confirmation.
Detection ModeSelected Reaction Monitoring (SRM)Enhances selectivity and sensitivity for quantification.
Typical MRM Transitionm/z 177 → m/z 137 (Precursor → Product)Specific transition for this compound (loss of C₃H₄).

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers exceptionally high separation power, making it ideal for the analysis of volatile and semi-volatile compounds in highly complex mixtures like essential oils or environmental extracts. nih.gov This technique uses two columns with different stationary phases (e.g., nonpolar and polar) connected by a modulator. The modulator traps fractions from the first column and re-injects them as sharp pulses onto the second, fast-separating column.

For this compound, GCxGC-MS would provide a significant advantage by separating it from isomeric compounds and other matrix components that might co-elute in a traditional one-dimensional GC analysis. mdpi.com The resulting two-dimensional chromatogram provides a structured map of the sample's volatile components, often grouped by chemical class, which aids in identification. Time-of-flight (TOF) mass spectrometers are often paired with GCxGC due to their high data acquisition rates, which are necessary to capture the very narrow peaks produced by the second-dimension column. embrapa.br

ParameterTypical Condition/Setting
1st Dimension ColumnNonpolar (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID
2nd Dimension ColumnPolar (e.g., Polyethylene Glycol), 1-2 m x 0.1 mm ID
Carrier GasHelium, constant flow (e.g., 1 mL/min) embrapa.br
Modulation Period4 - 8 s
Oven ProgramInitial temp 40-60°C, ramp to 250-300°C
MS DetectorTime-of-Flight (TOF) MS
Acquisition Rate≥ 100 spectra/s embrapa.br

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is a powerful hyphenated technique for the unambiguous identification of volatile compounds. As compounds elute from the GC column, they pass through a light pipe or are deposited onto a cryogenic surface, where their infrared spectrum is recorded. The resulting IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the molecule's functional groups, allowing for confident structural elucidation and differentiation between isomers.

For this compound, GC-FTIR would be highly effective. Aromatic esters exhibit several characteristic IR absorption bands. The most prominent is the carbonyl (C=O) stretch, which for an α,β-unsaturated ester like this compound, typically appears in the 1730-1715 cm⁻¹ region. orgchemboulder.com Other key peaks include the C-O stretches between 1300-1000 cm⁻¹, the aromatic C=C stretches around 1600-1450 cm⁻¹, and the =C-H stretches of the allyl group and aromatic ring. spectroscopyonline.comvscht.cz

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Structural Group
O-H Stretch (Phenolic)3600 - 3200 (Broad)-OH
C-H Stretch (Aromatic & Alkene)3100 - 3000Ar-H & =C-H
C=O Stretch (Ester)1730 - 1715 orgchemboulder.com-C=O
C=C Stretch (Aromatic)1600 - 1450Aromatic Ring
C-O Stretch (Ester)1300 - 1100 spectroscopyonline.com-C-O-

Sample Preparation Strategies for Diverse Sample Matrices (e.g., SPE, SPME, LLE)

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte before instrumental analysis. The choice of technique depends on the matrix (e.g., water, soil, biological fluid), the analyte's concentration, and its physicochemical properties.

Solid Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating analytes from liquid samples. nih.gov For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) would be suitable. nih.gov The general procedure involves conditioning the sorbent, loading the (often acidified) sample, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent like methanol or acetonitrile. tesisenred.netresearchgate.net

Solid Phase Microextraction (SPME): SPME is a solvent-free, simple, and efficient technique, particularly for volatile and semi-volatile compounds in liquid or gas phases. nih.gov A fused silica fiber coated with a stationary phase is exposed to the sample (or its headspace). The analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption. For an aromatic ester like this compound, a fiber with a mixed-phase coating, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or one containing Carboxen, would likely provide the best extraction efficiency for a broad range of related volatiles. sigmaaldrich.commdpi.comnih.gov

Liquid-Liquid Extraction (LLE): LLE is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com To extract this compound from an aqueous sample, the pH would first be adjusted to ensure the compound is in its neutral form. An organic solvent in which the analyte has high solubility, such as ethyl acetate or dichloromethane, would then be used for the extraction. nih.gov LLE is robust but can be time-consuming and requires significant volumes of organic solvents. nih.gov

TechniquePrincipleTypical Sorbent/SolventKey StepsBest Suited For
SPE Partitioning between a solid sorbent and a liquid sample.Reversed-phase C18 or polymeric sorbent. nih.govCondition → Load → Wash → Elute. tesisenred.netAqueous samples (e.g., environmental water). nih.gov
SPME Equilibrium partitioning onto a coated fiber.PDMS/DVB or DVB/CAR/PDMS fiber. mdpi.comnih.govExpose fiber → Adsorb → Thermally desorb in GC.Volatiles in liquid or solid samples (headspace). nih.gov
LLE Partitioning between two immiscible liquid phases.Ethyl acetate, Dichloromethane. nih.govMix sample with solvent → Separate layers → Evaporate solvent.Aqueous samples, initial cleanup of complex matrices.

Conclusion: Summarizing Key Research Advancements and Outlook for Allyl 3 Hydroxybenzoate

A Field in its Infancy: Recap of Major Findings and Contributions

Scientific literature dedicated exclusively to Allyl 3-hydroxybenzoate is sparse. The primary findings are centered on its synthesis and its inclusion in broader studies of hydroxybenzoic acid esters. Research has demonstrated the feasibility of synthesizing various hydroxybenzoate esters, including those with allyl groups, through straightforward esterification processes involving 3-hydroxybenzoic acid. These studies, however, often focus on the synthetic methodology rather than the specific properties or applications of the resulting individual esters like this compound.

One area where related compounds have shown promise is in polymer science. For instance, derivatives such as Allyl 4-hydroxybenzoate (B8730719) and, more prominently, Allyl 3,4,5-trihydroxybenzoate (B8703473) (Allyl gallate), are recognized for their role as monomers in the development of advanced polymers and resins. These compounds can impart properties like enhanced thermal stability, antioxidant capabilities, and adhesion. While not directly studied for this compound, these findings suggest a potential area of investigation for its application in materials science.

Broader Implications: Weaving into the Fabric of Chemical and Materials Science

The potential implications of this compound, extrapolated from the behavior of its chemical relatives, are noteworthy for several scientific disciplines.

Chemical Science: The study of this compound and its synthesis contributes to the broader understanding of esterification reactions and the reactivity of bifunctional molecules (containing both a hydroxyl and a carboxylic acid group). Further investigation into its reaction kinetics and mechanisms could provide valuable data for synthetic chemists.

Materials Engineering: The presence of both a polymerizable allyl group and a functional phenol (B47542) group in a single molecule makes this compound a candidate for the development of functional polymers. These polymers could potentially exhibit unique properties, such as being amenable to post-polymerization modification at the hydroxyl site. This could lead to the creation of materials with tailored surface properties, for use in coatings, adhesives, or composites.

Environmental Chemistry: The biodegradability and environmental fate of hydroxybenzoic acid esters are areas of growing interest. Research into how the allyl and hydroxyl groups of this compound influence its persistence and degradation pathways in the environment could inform the design of more environmentally benign chemicals and materials.

The Path Forward: Challenges and Opportunities in Future Research

The primary challenge in the study of this compound is the current lack of focused research. This presents a significant opportunity for novel investigations.

Key Opportunities Include:

Comprehensive Characterization: A fundamental first step is the thorough characterization of the physical, chemical, and spectroscopic properties of pure this compound.

Polymerization Studies: Investigating the polymerization and copolymerization of this compound could lead to the development of new materials with unique functionalities.

Biological Activity Screening: Many phenolic compounds exhibit biological activity. Screening this compound for potential antimicrobial, antioxidant, or other pharmacological properties could open up new avenues for its application.

Comparative Studies: A direct comparative study of the properties of this compound with its isomers (Allyl 2-hydroxybenzoate and Allyl 4-hydroxybenzoate) would provide valuable structure-property relationship insights.

Q & A

Basic: What are the optimal laboratory methods for synthesizing Allyl 3-hydroxybenzoate?

Answer: this compound is typically synthesized via direct esterification of 3-hydroxybenzoic acid with allyl alcohol. Sulfuric acid or palladium-based catalysts are commonly used under reflux conditions (100–150°C), achieving high yields with optimized reaction times (4–6 hours) . Alternative methods include transesterification using allyl acetate, which avoids water-sensitive intermediates. Researchers should monitor reaction progress via thin-layer chromatography (TLC) or FTIR spectroscopy to confirm ester bond formation.

Basic: How can spectroscopic techniques characterize the molecular structure of this compound?

Answer:

  • FTIR : Identifies key functional groups: the ester carbonyl (C=O stretch at ~1740 cm⁻¹) and hydroxyl (-OH stretch at ~3400 cm⁻¹) .
  • NMR :
    • ¹H NMR : Allyl protons appear as a triplet (δ 4.8–5.2 ppm) and a doublet (δ 5.8–6.2 ppm). The aromatic protons of the 3-hydroxybenzoate moiety show splitting patterns dependent on substitution .
    • ¹³C NMR : Confirms the ester carbonyl (δ 165–170 ppm) and allyl carbons (δ 115–125 ppm) .
  • UV-Vis : Reveals π→π* transitions in the aromatic and allyl systems, with absorbance peaks between 250–300 nm .

Advanced: What explains the electronic behavior of this compound in excited states?

Answer: Time-resolved spectroscopy studies on allyl systems suggest that the low-lying excited states (≈3 eV) involve π→π* transitions in the allyl group and charge transfer between the hydroxyl and ester groups . Computational models (e.g., DFT) predict stabilization of the excited state via conjugation between the aromatic ring and allyl moiety, as seen in similar allyl esters . Researchers should compare experimental data (e.g., fluorescence lifetimes) with theoretical calculations to resolve discrepancies in energy levels .

Advanced: How can enantioselective synthesis be applied to derivatives of this compound?

Answer: Enantioselective allylation strategies, such as chiral palladium catalysts or asymmetric phase-transfer conditions, can generate enantiopure allyl esters. For example, kinetic resolution during esterification or dynamic kinetic asymmetric transformations (DYKAT) may yield >90% enantiomeric excess (ee) . Post-functionalization (e.g., cyclization of allyl oxime derivatives) can introduce stereocenters, as demonstrated in isoxazolidine synthesis .

Basic: What analytical methods quantify this compound in complex mixtures?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate this compound from polar impurities. Mobile phases often use acetonitrile/water (70:30 v/v) .
  • GC-MS : Suitable for volatile derivatives; silylation of the hydroxyl group improves detection limits. Quantify using internal standards (e.g., methyl benzoate) .

Advanced: How should researchers address discrepancies in bioactivity data among this compound analogs?

Answer: Contradictions in bioactivity (e.g., insecticidal efficacy) may arise from structural variations (e.g., hydroxyl position, allyl chain length). For example, Allyl 1-naphthoate exhibits higher toxicity than Allyl salicylate due to enhanced lipophilicity . Researchers should standardize bioassays (e.g., LD50 protocols) and perform structure-activity relationship (SAR) studies using computational docking (e.g., AutoDock) to identify critical interactions with biological targets .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required in poorly ventilated areas .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid release into waterways due to potential aquatic toxicity .

Advanced: What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

Answer: The allyl group undergoes nucleophilic attack via SN2 or π-allyl metal complex pathways. For example, palladium-catalyzed Tsuji-Trost reactions cleave the allyl ester, releasing 3-hydroxybenzoate and forming allylated products . Density functional theory (DFT) calculations reveal transition-state stabilization through conjugation with the aromatic ring .

Advanced: How do computational models predict the reactivity of this compound?

Answer: DFT calculations at the B3LYP/6-31G(d) level simulate reaction pathways, including bond dissociation energies (BDEs) for the ester group and allyl C-O bond. These models correlate with experimental kinetic data to predict regioselectivity in electrophilic additions or cycloadditions .

Basic: What structural features of this compound influence its physicochemical properties?

Answer:

  • Hydroxyl Group : Enhances hydrogen-bonding capacity, increasing solubility in polar solvents.
  • Allyl Moiety : Lowers melting point (≈40–50°C) compared to non-allylated benzoates.
  • Ester Linkage : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-stable formulations in biological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.